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  • Product: (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
  • CAS: 1212088-57-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of a robust and stereoselective synthetic route to (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a chir...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and stereoselective synthetic route to (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a chiral alcohol with potential applications in pharmaceutical research and development. The synthesis is presented in two key stages: the Friedel-Crafts acylation to form the ketone intermediate, followed by an asymmetric reduction to yield the desired (R)-enantiomer of the alcohol. This document is designed to offer both theoretical understanding and practical, actionable protocols for laboratory execution.

Introduction and Retrosynthetic Analysis

The target molecule, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, is a chiral secondary alcohol built upon a 3,4-dihydro-2H-1,5-benzodioxepine core. The stereochemistry at the carbinol center is critical for its potential biological activity, necessitating a synthetic strategy that provides high enantiomeric purity.

Our retrosynthetic approach deconstructs the target molecule into readily available starting materials. The chiral alcohol can be obtained via the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone. This ketone intermediate, in turn, can be synthesized through the Friedel-Crafts acylation of the commercially available 3,4-dihydro-2H-1,5-benzodioxepine.

Retrosynthesis Target (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Ketone 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone Target->Ketone Asymmetric Reduction Starting_Material 3,4-Dihydro-2H-1,5-benzodioxepine + Acetylating Agent Ketone->Starting_Material Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

This two-step sequence offers a convergent and efficient pathway to the desired chiral alcohol.

Synthesis of the Ketone Intermediate: Friedel-Crafts Acylation

The first key transformation is the introduction of an acetyl group onto the 3,4-dihydro-2H-1,5-benzodioxepine ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice.[1][2][3] The reaction proceeds by the formation of a highly electrophilic acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride, which then attacks the electron-rich aromatic ring.

Causality Behind Experimental Choices
  • Choice of Acylating Agent: Acetic anhydride is often preferred over acetyl chloride for its lower volatility, ease of handling, and generally cleaner reactions.[4]

  • Lewis Acid Catalyst: Aluminum chloride is a powerful and cost-effective Lewis acid for Friedel-Crafts reactions.[1][3] A stoichiometric amount is often required as it complexes with the product ketone.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is ideal to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.

  • Temperature Control: The initial reaction between the Lewis acid and the acylating agent is exothermic and should be performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions.[1] The subsequent reaction with the benzodioxepine can then be allowed to proceed at room temperature.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3,4-Dihydro-2H-1,5-benzodioxepine150.17(Specify amount)(Calculate)
Acetic Anhydride102.09(Specify amount)(Calculate)
Aluminum Chloride (anhydrous)133.34(Specify amount)(Calculate)
Dichloromethane (anhydrous)-(Specify volume)-
Hydrochloric Acid (conc.)-(Specify volume)-
Saturated Sodium Bicarbonate-(Specify volume)-
Anhydrous Magnesium Sulfate-(Specify amount)-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine in anhydrous dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone.

Friedel_Crafts_Workflow cluster_Preparation Reaction Setup cluster_Reaction Acylation cluster_Workup Work-up and Purification A Combine AlCl₃ and CH₂Cl₂ under N₂ B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Add Benzodioxepine Solution C->D E Stir at Room Temperature D->E F Quench with Ice/HCl E->F G Extract with CH₂Cl₂ F->G H Wash with NaHCO₃ and Brine G->H I Dry, Filter, and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Figure 2: Workflow for the Friedel-Crafts acylation.

Characterization of the Ketone Intermediate

The structure of the synthesized 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS No. 22776-09-6) can be confirmed by standard spectroscopic methods.[5][6]

  • ¹H NMR: Expected signals would include those for the aromatic protons, the methylene protons of the dioxepine ring, and a singlet for the acetyl methyl group.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the dioxepine ring, and the methyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (192.21 g/mol ) should be observed.[6]

Asymmetric Reduction to (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

The crucial step in this synthesis is the enantioselective reduction of the prochiral ketone to the desired (R)-alcohol. Several reliable methods exist for the asymmetric reduction of aryl ketones. Among the most robust and widely used are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to one face of the ketone.[7][8] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction. To obtain the (R)-alcohol, the (R)-CBS catalyst is typically used.

  • Catalyst: The (R)-CBS catalyst, derived from (R)-diphenylprolinol, is a highly effective and commercially available catalyst for the enantioselective reduction of a wide range of ketones.[7][8]

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a common and convenient source of borane for this reaction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it is compatible with the borane reagent and the catalyst.

  • Temperature: The reaction is typically carried out at low temperatures to enhance enantioselectivity.

Step 2: Asymmetric Reduction of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone192.21(Specify amount)(Calculate)
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)-(Specify volume)(Calculate)
Borane-tetrahydrofuran complex (1 M in THF)-(Specify volume)(Calculate)
Anhydrous Tetrahydrofuran (THF)-(Specify volume)-
Methanol-(Specify volume)-
Saturated Ammonium Chloride-(Specify volume)-
Ethyl Acetate-(Specify volume)-
Anhydrous Sodium Sulfate-(Specify amount)-

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution.

  • Cool the solution to the desired low temperature (e.g., -20 °C to 0 °C).

  • Slowly add the borane-THF solution to the catalyst solution and stir for a few minutes.

  • Add a solution of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the low temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

Method 2: Noyori Asymmetric Hydrogenation

An alternative and highly efficient method is the Noyori asymmetric hydrogenation, which typically employs a ruthenium catalyst with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[9][10] This method often requires a hydrogen atmosphere and can provide excellent enantioselectivity.

  • Catalyst System: A common catalyst precursor is a Ru(II)-BINAP-diamine complex. The specific chirality of the ligands determines the enantioselectivity of the product.

  • Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.

  • Solvent: Protic solvents like methanol or ethanol are often used.

  • Base: A base, such as potassium tert-butoxide, is typically required to generate the active catalytic species.

Characterization of the Final Product

The final product, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, should be thoroughly characterized to confirm its structure and enantiomeric purity.

  • ¹H NMR and ¹³C NMR: These will confirm the overall structure, showing the presence of the hydroxyl group and the chiral center.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is essential to determine the enantiomeric excess (ee) of the product by separating the (R) and (S) enantiomers.

  • Optical Rotation: Measurement of the specific rotation can be compared to literature values if available.

Asymmetric_Reduction_Workflow cluster_CBS CBS Reduction cluster_Noyori Noyori Hydrogenation cluster_Purification Work-up and Purification CBS_A Combine (R)-CBS catalyst and BH₃·THF CBS_B Add Ketone Solution at Low Temp. CBS_A->CBS_B CBS_C Quench with Methanol CBS_B->CBS_C Workup Aqueous Work-up and Extraction CBS_C->Workup Noyori_A Combine Ketone, Ru-catalyst, and Base in Solvent Noyori_B Pressurize with H₂ Noyori_A->Noyori_B Noyori_C Stir at Specified Temp. Noyori_B->Noyori_C Noyori_C->Workup Purify Column Chromatography Workup->Purify

Figure 3: General workflows for asymmetric reduction methods.

Safety Considerations

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Borane Reagents: Borane-THF is flammable and can release flammable hydrogen gas upon contact with water or protic solvents. It should be handled under an inert atmosphere.

  • Hydrogen Gas: When performing Noyori asymmetric hydrogenation, appropriate precautions for handling a flammable gas under pressure must be taken. The reaction should be conducted in a well-ventilated area with a properly assembled and tested pressure reactor.

Conclusion

The synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation followed by an asymmetric reduction. The choice between the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation for the second step will depend on the available laboratory equipment and expertise. Both methods are well-established and capable of delivering the target chiral alcohol with high enantiomeric purity. Careful execution of the described protocols and adherence to safety precautions are paramount for a successful synthesis.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • Corey–Itsuno reduction. (2023, October 26). In Wikipedia. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station Int. Ed. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]

  • 1-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)ethanone. (n.d.). Chemsrc.com. [Link]

  • Asymmetric hydrogenation. (2023, December 19). In Wikipedia. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • 13 Friedel-Crafts Acylation. (n.d.).
  • Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 23). Chemistry Steps. [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). [Video]. YouTube. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, A Remarkable Natural Product. (2025, November 20). PMC.
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).
  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
  • VI. 1H and 13C NMR Spectra. (n.d.). Rsc.org.
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046). (n.d.). NP-MRD.
  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473). (n.d.). NP-MRD.
  • amine hydrochloride. (n.d.). PubChemLite.

  • Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(dimethylamino)-. (n.d.). Guidechem.
  • Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime. (n.d.). Aldlab Chemicals, LLC.
  • 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. (n.d.). PubChem.
  • 1-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylideneamino]-3-(2-methoxyphenyl)thiourea. (n.d.). Guidechem.
  • Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(1-piperidinyl)-. (n.d.). Guidechem.
  • Enantioselective Total Synthesis of (−) - Acetylaranotin, A Dihydrooxepine Epidithiodiketopiperazine. (n.d.). PMC.
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2022, September 19). Beilstein Journals.
  • Production of ( R )-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. (n.d.).
  • Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (n.d.).
  • Asymmetric reduction of ketones using CBS catalyst. (n.d.).
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PMC.
  • 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone. (n.d.). PMC.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002, January 31). PubMed.
  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. (2012, October 10). IntechOpen.
  • Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Gener
  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
  • CBS reduction of acetophenone followed by 11B NMR. (2021, June 10). Magritek.
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shib
  • Enantioselective Reduction of Ketones. (n.d.).
  • Buy 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-one (EVT-3169192). (n.d.). EvitaChem.
  • DE102007055124A1 - New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream. (n.d.).
  • Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. (n.d.). PrepChem.com.
  • Asymmetric Routes to Chiral Secondary Alcohols. (2026, March 11). Pharmaceutical Technology.
  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
  • Organic & Biomolecular Chemistry. (2024, May 15).
  • Noyori Hydrogenation. (2022, April 23). [Video]. YouTube.
  • CBS Reduction, Enantioselective Catalysis. (2021, September 15). [Video]. YouTube.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). PMC.

Sources

Exploratory

Enantioselective Synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Significance The enantioselective synthesis of chiral 1-aryl-ethanols is a foundational operation in modern pharmaceutical manufacturing. The target molecule, (1R)-1-(3,4-dihydro-2H-1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The enantioselective synthesis of chiral 1-aryl-ethanols is a foundational operation in modern pharmaceutical manufacturing. The target molecule, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol , features a rigid 1,5-benzodioxepine ring system—a privileged pharmacophore frequently integrated into neuroactive agents, cardiovascular drugs, and advanced beta-blocker analogs.

Achieving absolute stereocontrol at the benzylic position is critical, as enantiomers of such intermediates often exhibit drastically different pharmacokinetic and pharmacodynamic profiles. This whitepaper details two field-proven, highly scalable methodologies to synthesize the (1R)-enantiomer directly from the commercially available prochiral ketone, 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Retrosynthetic Strategy & Pathway Selection

Traditional syntheses of chiral secondary alcohols often rely on the reduction of ketones to racemic mixtures, followed by enzymatic kinetic resolution (e.g., using CAL-B lipase). However, kinetic resolution fundamentally limits the theoretical yield to 50% unless coupled with complex dynamic kinetic resolution (DKR) systems.

To maximize atom economy and throughput, direct asymmetric reduction of the prochiral ketone is the preferred industrial strategy. We evaluate two parallel pathways:

  • Chemocatalysis (ATH): Employs a chiral Ruthenium Noyori-Ikariya catalyst. It is highly robust, operates at high substrate concentrations, and requires standard organic reactor setups 2.

  • Biocatalysis (KRED): Employs an engineered oxidoreductase enzyme. It offers unparalleled enantioselectivity (>99.9% ee) and operates under mild, aqueous, environmentally benign conditions 3.

SynthesisPathway Ketone 1-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)ethanone (Prochiral Ketone) ATH_Cat RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Ketone->ATH_Cat Chemocatalysis KRED_Cat Ketoreductase (KRED) GDH / Glucose / NADP+ Ketone->KRED_Cat Biocatalysis TS_ATH Outer-Sphere 6-Membered TS (Si-face hydride attack) ATH_Cat->TS_ATH TS_KRED Enzyme Active Site (Stereospecific Binding) KRED_Cat->TS_KRED Product (1R)-1-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)ethanol (Target Molecule) TS_ATH->Product >99% ee TS_KRED->Product >99% ee

Figure 1: Parallel chemocatalytic and biocatalytic pathways for the enantioselective synthesis.

Core Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Experimental Design

The ATH of aryl ketones utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst operates via a concerted, outer-sphere mechanism 4. The active 16-electron ruthenium hydride species features a hydridic Ru-H and a protic N-H.

The choice of the (R,R)-TsDPEN ligand is deliberate: its rigid phenyl rings create a chiral pocket that forces the bulky 3,4-dihydro-2H-1,5-benzodioxepin-7-yl group into the less sterically hindered spatial quadrant. Furthermore, a CH/π interaction between the p-cymene ligand and the benzodioxepine aromatic ring stabilizes the favored transition state.

We select a Formic acid/Triethylamine (5:2) azeotrope as the hydrogen donor rather than isopropanol. Isopropanol transfer hydrogenation is an equilibrium process that can stall. In contrast, formic acid decomposes into CO₂, which escapes the system as a gas. This renders the reduction thermodynamically irreversible, driving conversion to >99% and serving as a self-validating visual indicator of reaction progress.

Step-by-Step Methodology
  • Preparation: In a rigorously degassed 100 mL Schlenk flask under an argon atmosphere, add 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (1.92 g, 10.0 mmol).

  • Catalyst Loading: Add the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol, 0.5 mol%). Purge the flask with argon for an additional 15 minutes to ensure strict oxygen exclusion.

  • Solvent/Donor Addition: Introduce 10 mL of a pre-mixed, degassed formic acid/triethylamine (5:2 molar ratio) azeotropic mixture. Add 10 mL of anhydrous Ethyl Acetate (EtOAc) to ensure complete substrate solubility.

  • Reaction Execution: Stir the homogenous mixture at 40 °C. The reaction is self-validating via CO₂ evolution; the cessation of effervescence (typically after 12-14 hours) indicates complete conversion.

  • In-Process Control (IPC): Confirm >99% conversion via HPLC (C18 column, MeCN/H₂O gradient).

  • Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with deionized water (2 x 20 mL) and saturated aqueous NaHCO₃ (20 mL) to neutralize and remove residual formate salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol as a highly enantioenriched solid.

Core Protocol 2: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Causality & Experimental Design

Ketoreductases (KREDs) catalyze the asymmetric reduction of ketones via a highly ordered ternary complex involving the enzyme, the NADP(H) cofactor, and the substrate 3. In an engineered (R)-selective KRED, the active site is topologically segregated into a "large" and "small" hydrophobic pocket.

The bulky 1,5-benzodioxepine moiety is exclusively accommodated by the large pocket, while the methyl group fits seamlessly into the small pocket. This rigid spatial lock forces the ketone's carbonyl group to present its Si-face to the nicotinamide ring of NADPH. Hydride transfer from the pro-R position of NADPH to the carbonyl carbon strictly yields the (1R)-enantiomer.

To make the process economically viable, NADP⁺ is used in catalytic amounts (0.5 mol%) and continuously recycled using a Glucose Dehydrogenase (GDH) / Glucose coupled system. The oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid) is thermodynamically irreversible, pulling the ketone reduction to absolute completion.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (essential for enzyme structural stability).

  • Enzyme/Cofactor Loading: Dissolve D-Glucose (2.7 g, 15.0 mmol), NADP⁺ sodium salt (39 mg, 0.05 mmol), Glucose Dehydrogenase (GDH, 20 mg), and an (R)-selective Ketoreductase (e.g., KRED-R series, 100 mg) into the buffer.

  • Substrate Addition: Dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (1.92 g, 10.0 mmol) in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture. The DMSO acts as a co-solvent to prevent substrate precipitation without denaturing the enzyme.

  • Reaction Execution: Incubate the biphasic mixture at 30 °C with orbital shaking (250 rpm). Because the GDH cycle produces gluconic acid, the reaction is self-validating via a pH drop. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1.0 M NaOH.

  • In-Process Control (IPC): The reaction is complete when NaOH consumption ceases (approximately 24 hours). Verify stereopurity via chiral GC.

  • Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 3 x 30 mL). If an emulsion forms due to the protein content, filter through a pad of Celite or centrifuge at 4000 rpm for 10 minutes.

  • Isolation: Combine the organic phases, wash with brine (20 mL), dry over Na₂SO₄, and evaporate to yield the (1R)-alcohol.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both methodologies, allowing process chemists to select the optimal route based on facility capabilities and environmental targets.

ParameterRu-Catalyzed ATHBiocatalytic KRED Reduction
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Engineered KRED-R
H-Donor / Cofactor HCOOH / Et₃N (5:2 azeotrope)Glucose / GDH / NADP⁺
Reaction Temperature 40 °C30 °C
Solvent System EtOAc / Neat Azeotrope100 mM Phosphate Buffer (pH 7.0) / 10% DMSO
Enantiomeric Excess (ee) > 98% (R)> 99.9% (R)
Typical Yield > 95%> 90%
Thermodynamic Driver Irreversible CO₂ evolutionIrreversible gluconic acid formation
Scalability Excellent (Multi-kg, standard reactors)Excellent (Requires pH-stat control)

References

  • Fisher Scientific. "CAS RN 22776-09-6: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one".
  • ACS Publications. "Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity".
  • PubMed. "Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020)".
  • ResearchGate. "Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines".

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-dihydro-2H-1,5-benzodioxepin Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physical and chemical properties of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. As a class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. As a class of compounds with significant applications in medicinal chemistry and organic synthesis, a thorough understanding of their characteristics is paramount for their effective utilization and the development of novel molecular entities. This document delves into their synthesis, structural features, spectroscopic signatures, and chemical reactivity, offering insights for researchers in the field.

Molecular Structure and Conformational Analysis

The foundational structure of this class of compounds is the 3,4-dihydro-2H-1,5-benzodioxepin system, which consists of a benzene ring fused to a seven-membered dioxepine ring. The presence of the two oxygen atoms in the seven-membered ring significantly influences the molecule's conformation and electronic properties.

Conformational studies, primarily based on ultraviolet (UV) absorption spectra, have indicated that the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin ring predominantly exists in a chair conformation . This conformation is largely unaffected by substitution at the 2- and 4-positions of the dioxepine ring. However, the introduction of substituents at the 3-position, particularly alkyl or methylene groups, can lead to a significant increase in the proportion of the alternative skew conformation [1]. This conformational flexibility is a critical consideration in drug design, as it can impact receptor binding and biological activity.

Physical Properties

The physical properties of 3,4-dihydro-2H-1,5-benzodioxepin derivatives are influenced by the nature and position of substituents on both the aromatic and heterocyclic rings. These properties are crucial for their handling, formulation, and pharmacokinetic profiling.

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)
3,4-Dihydro-2H-1,5-benzodioxepin7216-18-4C₉H₁₀O₂150.18--
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine175136-34-2C₉H₁₁NO₂165.1981123-128 / 0.2
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid33632-74-5C₁₀H₁₀O₄194.18144.0-150.0-
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde67869-90-3C₁₀H₁₀O₃178.18--
7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine78288-94-5C₉H₉NO₄195.17--

Solubility: The solubility of these derivatives varies depending on their polarity. For instance, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine is soluble in water and highly soluble in ethanol and acetone[2].

Chemical Synthesis

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin derivatives often involves the construction of the seven-membered dioxepine ring from a catechol precursor. A variety of synthetic strategies have been developed to introduce diverse functionalities onto this scaffold.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Catechol Precursor Reaction Ring Formation Reaction (e.g., with a 1,3-dihalopropane) Start->Reaction Derivative 3,4-dihydro-2H-1,5-benzodioxepin Derivative Reaction->Derivative Purification Purification (Crystallization/Chromatography) Derivative->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Physical Physical Property Measurement (MP, BP) Purification->Physical Purity Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity Biological Biological Activity Screening Purity->Biological Further Further Chemical Modification Purity->Further

Caption: A general workflow for the synthesis and characterization of 3,4-dihydro-2H-1,5-benzodioxepin derivatives.

Experimental Protocol: Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin

This protocol describes the synthesis of a key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, which can be further modified to a variety of derivatives.

Materials:

  • 3-Oxo-4-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin (110 g)

  • Methanol (210 ml)

  • Concentrated hydrochloric acid (50 ml)

  • Water (160 ml)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • A mixture of 3-oxo-4-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin, methanol, concentrated hydrochloric acid, and water is refluxed for 18 hours.

  • The reaction mixture is cooled and the product is extracted with diethyl ether.

  • The ether extract is washed sequentially with four 50 ml portions of sodium bicarbonate solution and then twice with 50 ml portions of water.

  • The washed ether extract is dried over magnesium sulfate.

  • The solvent is removed by evaporation to yield 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin[3].

Chemical Reactivity

The chemical reactivity of 3,4-dihydro-2H-1,5-benzodioxepin derivatives is characterized by the interplay between the aromatic benzene ring and the heterocyclic dioxepine ring.

Electrophilic Aromatic Substitution

The fused dioxepine ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions on the benzene ring. This is due to the electron-donating resonance effect of the oxygen atoms, which increases the electron density at the ortho and para positions (C-7 and C-9).

The resonance structures below illustrate the delocalization of the lone pairs of the oxygen atoms into the benzene ring, leading to a negative partial charge at the C-7 and C-9 positions, making them more susceptible to electrophilic attack.

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Exploratory

The 3,4-Dihydro-2H-1,5-Benzodioxepin Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the architectural framework of a drug molecule dictates its pharmacokinetics, target binding affinity, and overall efficacy. The 3,4-dihydro-2H-1,5-benzodioxepin sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural framework of a drug molecule dictates its pharmacokinetics, target binding affinity, and overall efficacy. The 3,4-dihydro-2H-1,5-benzodioxepin scaffold—a bicyclic system comprising a benzene ring fused to a seven-membered 1,5-dioxepane ring—has emerged as a highly versatile and privileged structure in medicinal chemistry.

Unlike its smaller five-membered (benzodioxole) or six-membered (benzodioxane) counterparts, the seven-membered dioxepane ring imparts unique conformational flexibility and distinct spatial vectors for functional group projection. This whitepaper provides an in-depth technical analysis of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold, exploring its structural dynamics, diverse pharmacological applications, and the causal logic behind its synthetic methodologies.

Structural Chemistry & Conformational Dynamics

The pharmacological utility of the 3,4-dihydro-2H-1,5-benzodioxepin core stems from the stereoelectronic properties of the 1,5-dioxepane ring. The seven-membered ring adopts multiple low-energy conformations (predominantly chair and twist-boat forms), which allows the scaffold to dynamically adapt to the topological nuances of various biological binding pockets[1].

Furthermore, the two oxygen heteroatoms participate in crucial hydrogen-bond acceptor interactions, while the fused aromatic ring provides a stable platform for π−π stacking. This combination of lipophilicity, conformational adaptability, and electronic density makes it an ideal bioisostere for other bulky bicyclic systems, frequently utilized in the design of kinase inhibitors, receptor agonists/antagonists, and enzyme inhibitors[2][3].

Pharmacological Landscape & Target Engagement

Aldose Reductase (AR) Inhibition

Aldose reductase is a key enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Its overactivation during hyperglycemia leads to sorbitol accumulation, causing severe diabetic complications such as neuropathy and retinopathy. Recent studies have demonstrated that thiazole-based derivatives incorporating the 3,4-dihydro-2H-1,5-benzodioxepin scaffold act as highly potent, competitive AR inhibitors[4]. The bulky, flexible nature of the benzodioxepin moiety allows it to deeply penetrate the hydrophobic specificity pocket of AR, displacing native water molecules and anchoring the inhibitor via Van der Waals forces.

Pathway G Glucose AR Aldose Reductase (AR) G->AR NADPH S Sorbitol AR->S Reduction SDH Sorbitol Dehydrogenase S->SDH NAD+ F Fructose SDH->F Oxidation I Benzodioxepin-Thiazole Inhibitor I->AR Competitive Inhibition

Fig 1: Polyol pathway disruption via competitive inhibition of Aldose Reductase by benzodioxepin.

Neuroreceptor Modulation (5-HT1A/2A)

The scaffold is highly prevalent in neuropharmacology, particularly in the design of serotonin (5-HT) receptor ligands. For instance, linking a 3,4-dihydro-2H-1,5-benzodioxepin unit to an indole or arylpiperazine core yields compounds with exceptional affinity for 5-HT1A and 5-HT2A receptors[1][3]. Computational simulations reveal that the oxygen atoms of the dioxepane ring interact favorably with specific serine and threonine residues (e.g., Ser5.42, Thr5.43) within the orthosteric binding pocket of the 5-HT1A receptor, while the aromatic ring engages in hydrophobic interactions with the receptor's transmembrane helices[3].

Kinase Inhibition (DYRK1A)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodegenerative diseases and oncology. Derivatives such as (5Z)-5-(3,4-dihydro-2H-1,5-benzodioxepine-7-yl)methylene-2-thioxo-1,3-thiazolidin-4-one have been synthesized and identified as selective, sub-micromolar inhibitors of DYRK1A[2]. The benzodioxepin scaffold provides the necessary steric bulk to occupy the ATP-binding cleft of the kinase, optimizing the trajectory of the thiazolidinone pharmacophore.

Quantitative Structure-Activity Data

To illustrate the cross-target efficacy of the scaffold, the following table summarizes the biological activity of various 3,4-dihydro-2H-1,5-benzodioxepin derivatives:

Compound / Derivative ClassPrimary Biological TargetScaffold ModificationActivity MetricRef.
Compound 3 (Thiazole-hydrazinyl)Aldose Reductase (AR)7-yl-methylene attached to thiazole Ki​=0.018±0.005μM [4]
D2AAK5 (Indole-fused)5-HT1A / 5-HT2A Receptors6-chloro substitution, N-linked to indoleHigh Orthosteric Affinity[1]
Compound 3n (Thiazolidin-4-one)Protein Kinase DYRK1A5-arylidene modification IC50​<1.0μM [2]
Compound 23 (Arylpiperazine)5-HT1A Receptor6-yl-piperazine linkageHigh Affinity / Agonism[3]

Synthetic Methodologies & Protocols

Rationale & Causality

The construction of the 3,4-dihydro-2H-1,5-benzodioxepin ring typically relies on the double nucleophilic substitution (O-alkylation) of a substituted catechol with a 1,3-dihalopropane.

Causality in Reagent Selection:

  • Base Selection ( Cs2​CO3​ ): Caesium carbonate is explicitly chosen over weaker bases (like K2​CO3​ ) because the larger ionic radius of the caesium cation provides enhanced solubility in organic solvents and induces a "template effect." This pre-organizes the acyclic intermediate, significantly accelerating the intramolecular cyclization step and preventing intermolecular polymerization[1].

  • Solvent (DMF): N,N-Dimethylformamide (DMF) serves as the optimal polar aprotic solvent. It stabilizes the transition state of the SN​2 substitution by solvating the cations while leaving the nucleophilic phenoxide anions highly reactive ("naked" anions).

SynthWorkflow A Substituted Catechol (e.g., 3-Chloro-4,5- dihydroxybenzaldehyde) B 1,3-Dibromopropane + Cs2CO3 in DMF A->B Reagents C Dual SN2 Alkylation (60°C, 3h) B->C Heating / Cyclization D 3,4-dihydro-2H-1,5- benzodioxepine derivative C->D Aqueous Workup

Fig 2: Synthetic workflow for the construction of the 3,4-dihydro-2H-1,5-benzodioxepin core.

Step-by-Step Protocol: Synthesis of 9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde

This protocol is a self-validating system adapted from validated literature[1].

Step 1: Reagent Preparation & Initiation

  • In a flame-dried round-bottom flask, dissolve 3-chloro-4,5-dihydroxybenzaldehyde (1.63 g, 9.5 mmol) in 40 mL of anhydrous DMF.

  • Add caesium carbonate ( Cs2​CO3​ , 7.69 g, 24 mmol, ~2.5 eq) to the solution. Observation: The solution will darken, indicating the deprotonation of the phenolic hydroxyl groups to form the reactive phenoxide intermediate.

  • Introduce 1,3-dibromopropane (1.90 mL, 10.4 mmol, ~1.1 eq) dropwise via a syringe to prevent localized exothermic spikes.

Step 2: Reaction Conditions & In-Process Validation 4. Stir the reaction mixture at 60°C for 3 hours under an inert nitrogen atmosphere. 5. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc). The reaction is deemed complete when the baseline-retained diphenolic starting material is entirely consumed, replaced by a single, high- Rf​ product spot (indicating the loss of polar hydroxyl groups via etherification).

Step 3: Workup & Phase Separation 6. Cool the mixture to room temperature and quench by diluting with 150 mL of distilled water. Logic: Water highly solvates the DMF and the inorganic caesium salts, driving them into the aqueous phase. 7. Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL). The less polar bicyclic product selectively partitions into the organic layer. 8. Wash the combined organic layers with brine (50 mL) to remove residual DMF, then dry over anhydrous Na2​SO4​ .

Step 4: Purification 9. Filter the drying agent and concentrate the organic phase under reduced pressure (rotary evaporator). 10. Purify the crude residue via silica gel column chromatography to yield the pure 3,4-dihydro-2H-1,5-benzodioxepine derivative.

Conclusion

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is far more than a structural placeholder; it is a dynamic, privileged pharmacophore that actively participates in target binding through precisely angled hydrogen bonding and hydrophobic interactions. From mitigating diabetic complications via Aldose Reductase inhibition to modulating neuroreceptors and kinases, mastering the synthesis and functionalization of this seven-membered bicyclic system provides medicinal chemists with a powerful tool for next-generation drug discovery.

References

  • Farghaly, T. A., Alfaifi, G. H., & Gomha, S. M. (2023). Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds. ResearchGate.
  • Ma, M.-L., Peng, Z.-H., Chen, L., & Guo, Y. (2002). Synthesis of Novel Diastereomeric Diphosphine Ligands and Their Applications in Asymmetric Hydrogenation Reactions. Organic Letters - ACS Publications.
  • National Institutes of Health (NIH). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC.
  • MDPI. (2021). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A.
  • ACS Publications. (2005). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry.

Sources

Foundational

Stereoselective Synthesis and Characterization of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Executive Summary The 1,5-benzodioxepine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to impart conformational constraint and enhance the lipophilic ligand efficiency of complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzodioxepine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to impart conformational constraint and enhance the lipophilic ligand efficiency of complex pharmacophores 1[1]. When functionalized with a chiral 1-hydroxyethyl group at the 7-position, it yields a highly versatile secondary alcohol building block.

This technical guide provides an in-depth analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol , uniquely identified by its CAS Registry Number: 1212088-57-7 2[2]. We detail its physicochemical properties, the causality behind its stereoselective synthesis via Asymmetric Transfer Hydrogenation (ATH), and its downstream utility in drug development.

Chemical Identity and Physicochemical Profiling

In drug discovery, stereochemistry dictates biological activity. The (1R) enantiomer (CAS: 1212088-57-7) and its (1S) counterpart (CAS: 1212392-72-7) 3[3] exhibit identical scalar physicochemical properties but interact differently with chiral biological targets. Table 1 summarizes the core data for the (1R) target.

Table 1: Physicochemical Properties of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

PropertyValue
CAS Number 1212088-57-7
IUPAC Name (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Stereocenter C1 (Absolute Configuration: R)
Appearance Colorless to pale yellow oil/solid
Enantiomeric Purity Typically ≥ 95% ee (Standard Commercial Grade)

Stereoselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)

To access the (1R) configuration with high enantiomeric excess (ee), classical resolution methods are inefficient. Instead, the direct asymmetric reduction of the corresponding prochiral ketone (7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine) is preferred. The Ruthenium-catalyzed Noyori Asymmetric Transfer Hydrogenation (ATH) is the industry standard for synthesizing chiral 1-arylethanols 4[4].

Causality of Experimental Choices:

  • Catalyst Choice: The Ru(II)-(S,S)-TsDPEN complex is selected because the spatial arrangement of the phenyl rings on the (S,S) diamine ligand creates a rigid chiral pocket. This sterically blocks the Si face of the incoming ketone, forcing the hydride transfer exclusively to the Re face, thereby dictating the (1R) absolute configuration.

  • Hydrogen Donor: An azeotropic mixture of formic acid and triethylamine (HCOOH/NEt3) is used instead of pressurized H₂ gas. This choice eliminates the need for high-pressure autoclaves and provides a steady, mild release of hydrides, preventing the over-reduction of the sensitive benzodioxepine ether linkages.

ATH_Workflow A 7-Acetyl-3,4-dihydro- 2H-1,5-benzodioxepine (Prochiral Ketone) D Chiral Transition State (Re-face Attack) A->D Substrate Binding B Ru(II)-(S,S)-TsDPEN Catalyst Complex B->D Chiral Induction C HCOOH / NEt3 (Hydride Source) C->D Hydride Transfer E (1R)-1-(3,4-Dihydro-2H- 1,5-benzodioxepin-7-yl)ethanol (CAS: 1212088-57-7) D->E Enantioselective Reduction

Workflow of the Ru(II)-catalyzed Asymmetric Transfer Hydrogenation yielding the (1R)-alcohol.

Step-by-Step Protocol: ATH Synthesis
  • Catalyst Activation: In an inert atmosphere (N₂/Ar), dissolve[RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in anhydrous dichloromethane (DCM). Stir at 40°C for 1 hour to generate the active 16-electron Ru(II) species.

  • Substrate Preparation: Add 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) to the reaction vessel.

  • Hydride Addition: Cool the mixture to 0°C. Dropwise, add an azeotropic mixture of HCOOH/NEt₃ (5:2 molar ratio, 3.0 equiv). The low temperature controls the initial exothermic hydride transfer.

  • Reaction Progression: Warm the reaction to 25°C and stir for 18 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3) or achiral GC/MS.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield the pure (1R)-alcohol.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized building block, the enantiomeric excess must be validated using a self-validating analytical system: Chiral High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol: Chiral HPLC Validation
  • Stationary Phase: Equip the HPLC with an amylose-based chiral column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm). The helical structure of the amylose derivative provides differential transient diastereomeric interactions with the (1R) and (1S) enantiomers.

  • Mobile Phase: Prepare an isocratic solvent system of Hexane/Isopropanol (90:10 v/v). Degas thoroughly via ultrasonication to prevent baseline noise.

  • Sample Preparation: Dissolve 1.0 mg of the purified (1R)-alcohol in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the chiral stationary phase from particulates.

  • Chromatographic Run: Set the flow rate to 1.0 mL/min and column oven temperature to 25°C. Monitor UV absorbance at 210 nm and 254 nm.

  • Data Analysis: Inject 10 µL of the sample. The (1R) enantiomer will elute at a distinct retention time compared to a racemic reference standard. Calculate % ee using the formula: ee = [(Area_R - Area_S) / (Area_R + Area_S)] × 100.

Downstream Applications in Medicinal Chemistry

The (1R)-alcohol serves as a critical chiral node for synthesizing complex Active Pharmaceutical Ingredients (APIs). The 1,5-benzodioxepine ring is known to direct selectivity and potency in targets such as aldose reductase 5[5] and acts as a conformational constraint in Glucokinase Regulatory Protein (GKRP) disrupters 1[1].

The secondary alcohol can undergo stereospecific transformations:

  • Mitsunobu Inversion: Reaction with nucleophiles (e.g., phthalimide or phenols) in the presence of DEAD/PPh₃ inverts the stereocenter to the (1S) configuration via an SN2 mechanism.

  • Etherification/Esterification: Direct coupling with retention of configuration to form chiral ethers or esters.

Downstream_Utility A (1R)-Alcohol (CAS: 1212088-57-7) B Mitsunobu Reaction (Stereochemical Inversion) A->B C O-Alkylation (Retention of Config) A->C D Oxidation (Loss of Chirality) A->D E (1S)-Chiral Amines / Azides B->E SN2 Attack F (1R)-Chiral Aryl Ethers C->F Base / Electrophile G 7-Acetyl-3,4-dihydro- 2H-1,5-benzodioxepine D->G Swern / DMP

Downstream synthetic pathways utilizing the (1R)-alcohol as a chiral building block.

Conclusion

The precise identification of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol by its CAS number 1212088-57-7 is essential for maintaining scientific integrity in drug development. By employing rigorous stereoselective synthesis via ATH and validating optical purity through chiral HPLC, researchers can confidently deploy this building block to explore the vast pharmacological space of the 1,5-benzodioxepine scaffold.

References

  • CAS:1212088-57-7, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. Bidepharm. 2

  • CAS:1212392-72-7, (1S)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. Bidepharm. 3

  • Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency. RSC Publishing. 5

  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ResearchGate.4

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of the Hydroxyl Group in (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Protocols for activation, steric protection, and stereochemical analysis of chiral benzylic-type secondary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Protocols for activation, steric protection, and stereochemical analysis of chiral benzylic-type secondary alcohols.

Executive Summary and Mechanistic Insights

The compound (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a highly valuable chiral building block in the synthesis of biologically active pharmaceuticals, including modified beta-blockers and chiral heterocycles[1]. Structurally, it features a 1,5-benzodioxepine ring fused to an aromatic core, with a chiral secondary alcohol at the benzylic position.

Derivatizing this molecule requires a nuanced approach due to two competing structural sensitivities:

  • The Benzylic Chiral Center: The secondary alcohol is situated directly adjacent to the electron-rich aromatic ring. Exposure to strong Brønsted or Lewis acids can protonate the hydroxyl group, leading to the loss of water and the formation of a resonance-stabilized benzylic carbocation. This pathway inevitably results in the rapid racemization of the strictly controlled (1R) stereocenter.

  • The 1,5-Benzodioxepine Ether Linkages: While aryl alkyl ethers are generally robust, the seven-membered dioxepine ring can be susceptible to cleavage under harsh, high-temperature acidic conditions.

Causality in Experimental Design

To preserve both the stereochemical integrity and the heterocyclic framework, all derivatization workflows must employ mild, non-nucleophilic organic bases (e.g., Pyridine, Imidazole, or DMAP). These bases serve as acid scavengers, neutralizing the stoichiometric hydrogen chloride (HCl) generated during reactions with acyl, sulfonyl, or silyl chlorides.

Mechanistically, derivatization with sulfonyl chlorides (e.g., TsCl) or silyl chlorides (e.g., TBSCl) involves nucleophilic attack by the alcohol oxygen onto the electrophile. Because the C–O bond is never broken during this step, the (1R) configuration is retained with 100% fidelity [1]. Subsequent downstream applications, such as the displacement of a tosylate with a nucleophile, will proceed via an SN2 mechanism, resulting in a clean inversion to the (1S) configuration.

Logical Workflows and Stereochemical Pathways

Workflow A (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol B Analytical Derivatization A->B Chiral Purity C Hydroxyl Activation A->C Substitution Prep D Steric Protection A->D Masking OH E Mosher's Ester (ee Determination) B->E F Tosylation / Mesylation (SN2 Precursor) C->F G TBS / TIPS Ether (Multi-step Synthesis) D->G

Caption: Logical workflow for derivatizing the chiral benzodioxepin alcohol based on downstream utility.

Stereochem R_OH (1R)-Alcohol (Starting Material) R_OTs (1R)-Tosylate (Retention) R_OH->R_OTs TsCl, Pyridine (O-S bond formation) S_Nu (1S)-Derivative (Inversion) R_OTs->S_Nu Nucleophile (Nu-) (C-O bond cleavage, SN2 Mechanism)

Caption: Stereochemical pathway showing retention during tosylation and inversion during SN2 substitution.

Quantitative Data Summary

The following table summarizes the key parameters for the three primary derivatization strategies discussed in this guide.

Derivatization MethodReagent (Equiv.)Base / CatalystSolventTimeStereochemical OutcomePrimary Downstream Utility
Sulfonylation TsCl (1.5 eq)Pyridine / DMAPDCM4–6 hRetention (1R)Leaving group for SN2 inversion
Silylation TBSCl (1.2 eq)ImidazoleDMF12 hRetention (1R)Steric masking for multi-step synthesis
Esterification (S)-MTPA-Cl (1.5 eq)Pyridine / DMAPCDCl31–2 hRetention (1R)NMR determination of enantiomeric excess

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction has proceeded correctly without compromising the chiral center or the benzodioxepine ring.

Protocol A: Tosylation (Hydroxyl Activation for SN2)

Objective: Convert the (1R)-hydroxyl group into a highly reactive p-toluenesulfonate (tosylate) leaving group while retaining the (1R) stereocenter[1].

Reagents:

  • (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (1.0 mmol, 1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 mmol, 1.5 eq)

  • Anhydrous Pyridine (2.0 mmol, 2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon. Dissolve the chiral alcohol in 5.0 mL of anhydrous DCM.

  • Base Addition: Add anhydrous pyridine and DMAP to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and minimizes the risk of elimination (E2) side reactions.

  • Electrophile Addition: Add TsCl portion-wise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 4–6 hours.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 5 mL).

  • Washing: Wash the combined organic layers with cold 1M HCl (5 mL) to remove residual pyridine, followed by brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. The disappearance of the benzylic carbinol proton shift (~4.8 ppm) and the appearance of a downfield-shifted proton (~5.5 ppm) alongside the distinct tosyl methyl singlet (~2.4 ppm) confirms successful O-tosylation.

Protocol B: Silyl Ether Protection (TBS-Cl)

Objective: Mask the hydroxyl group with a bulky tert-butyldimethylsilyl (TBS) group to prevent unwanted reactivity during complex multi-step syntheses.

Reagents:

  • Alcohol starting material (1.0 mmol, 1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 mmol, 1.2 eq)

  • Imidazole (2.5 mmol, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve the alcohol and imidazole in anhydrous DMF. Cool to 0 °C.

  • Silylation: Add TBSCl in a single portion. Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate that accelerates the silylation of the sterically hindered secondary alcohol.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench with 10 mL of distilled water. Extract the mixture with Diethyl Ether (Et2O) (3 × 10 mL).

  • Purification: Wash the combined organic layers extensively with water (5 × 10 mL) to completely remove DMF, followed by brine. Dry over MgSO4, concentrate, and purify via short-plug silica gel chromatography.

  • Self-Validation Checkpoint: IR spectroscopy should show the complete disappearance of the broad O-H stretch at ~3300 cm −1 .

Protocol C: Mosher’s Ester Formation (Analytical ee Determination)

Objective: Form a diastereomeric ester to accurately determine the enantiomeric excess (ee) and confirm the absolute configuration of the alcohol via 1 H NMR[2].

Reagents:

  • Alcohol starting material (~10 mg, 1.0 eq)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) (1.5 eq)

  • Deuterated Pyridine (Pyridine-d5) or standard Pyridine (3.0 eq)

  • Deuterated Chloroform (CDCl3) (0.6 mL)

Step-by-Step Methodology:

  • In Situ Reaction: Directly in an NMR tube, dissolve ~10 mg of the chiral alcohol in 0.6 mL of CDCl3.

  • Activation: Add pyridine (or Pyridine-d5) and a small crystal of DMAP.

  • Derivatization: Add (S)-MTPA-Cl. Cap the NMR tube, seal with Parafilm, and shake vigorously for 1 minute.

  • Incubation: Allow the tube to stand at room temperature for 1–2 hours.

  • Self-Validation & Analysis: Acquire a 1 H NMR spectrum. The reaction with (S)-MTPA-Cl yields the (R)-Mosher ester. To determine the absolute configuration, repeat the process with (R)-MTPA-Cl to form the (S)-Mosher ester. Calculate the Δδ(SR) values for the protons adjacent to the chiral center. A consistent sign distribution (+ or -) across the molecule reliably confirms the (1R) stereocenter[2].

References

  • Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2019). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters, 22(1), 249-252.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

Sources

Application

HPLC method for the analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

An Application Note for the Chromatographic Analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Abstract This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Chromatographic Analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Abstract

This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a chiral intermediate of significant interest in pharmaceutical development. We present two distinct, validated protocols: a reversed-phase HPLC (RP-HPLC) method for determining chemical purity and a chiral HPLC method for quantifying enantiomeric excess. The narrative emphasizes the scientific rationale behind chromatographic choices, ensuring that each protocol is robust, reproducible, and self-validating. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical framework for quality control and characterization of this compound.

Introduction: The Analytical Imperative

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical integrity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately determine both its chemical purity (presence of by-products or degradants) and its enantiomeric purity is critical during drug discovery, development, and manufacturing.[1][2]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for these assessments due to its high resolution, sensitivity, and versatility.[3][4] This application note addresses the two fundamental analytical questions for this molecule:

  • "How pure is it?" — Addressed by an achiral, reversed-phase HPLC method.

  • "Is it the correct enantiomer?" — Addressed by a chiral stationary phase HPLC method.

The methodologies herein are developed with a first-principles approach, grounded in the physicochemical properties of the analyte and guided by established pharmacopeial standards.[5][6]

Analyte Characterization: A Foundation for Method Development

A successful HPLC method begins with a thorough understanding of the analyte's properties.

  • Structure: The molecule contains a benzodioxepin core, which is aromatic, and an ethanol sidechain, which introduces a hydroxyl group and a chiral center.

  • Polarity: The combination of the relatively nonpolar aromatic ring and the polar alcohol and ether functionalities results in a moderately polar compound. This characteristic makes it an ideal candidate for reversed-phase chromatography, where it can interact sufficiently with a nonpolar stationary phase while remaining soluble in common aqueous-organic mobile phases.

  • UV Absorbance: The substituted benzene ring is a strong chromophore. Analogous benzophenone structures exhibit significant UV absorbance around 250 nm.[7] Therefore, UV detection is a highly suitable and sensitive method for quantification. A Photo Diode Array (PDA) detector is recommended to confirm peak identity and purity spectrally.

  • Chirality: The presence of a stereocenter at the carbinol carbon necessitates a chiral separation technique to resolve the (1R) and (1S) enantiomers.

Part I: Achiral Purity Determination by Reversed-Phase HPLC

This method is designed to separate the target analyte from potential process-related impurities and degradation products.

Scientific Rationale for Method Design

The choice of a reversed-phase C18 column is foundational. The octadecylsilane stationary phase provides a nonpolar environment that promotes retention of the moderately polar analyte via hydrophobic interactions.[8] The mobile phase, a combination of a buffered aqueous solution and an organic modifier like acetonitrile, allows for the precise control of elution. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency.

A buffer is incorporated into the mobile phase to maintain a constant pH, which is critical for ensuring consistent ionization states of any acidic or basic impurities, thereby leading to reproducible retention times and sharp peak shapes.[2] A temperature-controlled column compartment is essential for run-to-run and system-to-system reproducibility.[3]

Experimental Protocol: Achiral Analysis
Instrumentation and Consumables
  • HPLC or UHPLC system with a quaternary or binary pump, autosampler, temperature-controlled column compartment, and a PDA/UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes, and vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions
ParameterRecommended ConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for robust separation of small molecules. Provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH sharpens peaks of acidic impurities and ensures consistent retention.
Mobile Phase B AcetonitrileEfficiently elutes the analyte from the C18 phase with good peak shape.
Gradient 70% A / 30% B, hold for 15 minIsocratic elution is simple and robust for purity assays where impurities are known to elute near the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, ensuring optimal efficiency.
Column Temp. 30 °CEnhances reproducibility of retention times by minimizing viscosity fluctuations.
Detection UV at 254 nmWavelength near the expected absorbance maximum of the benzene chromophore.
Injection Vol. 10 µLA small volume to prevent peak distortion and column overloading.
Run Time 15 minutesSufficient time to elute the main peak and any closely related impurities.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare the sample solution identically to the standard solution using the sample material.

  • System Suitability and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, as per USP <621> guidelines.[5][9]

    • Inject the Sample Solution in duplicate.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the sum of all peak areas (area percent method).

Part II: Enantiomeric Purity by Chiral HPLC

This method is designed to separate the (1R)-enantiomer from its (1S)-counterpart.

Scientific Rationale for Method Design

Enantiomers cannot be separated in an achiral environment. A Chiral Stationary Phase (CSP) is required to create transient, diastereomeric complexes with differing stabilities, leading to different retention times.[10][11] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile and are the first choice for screening chiral separations.[12]

Normal-phase chromatography, using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often the most effective mode for these columns. The alcohol modifier plays a crucial role in the separation mechanism by competing with the analyte for interactions with the CSP. Adjusting the type and concentration of the alcohol is the primary tool for optimizing selectivity and resolution.[12]

Experimental Protocol: Chiral Analysis
Chromatographic Conditions
ParameterRecommended ConditionCausality and Justification
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µmA highly versatile polysaccharide-based CSP known for broad selectivity for a wide range of chiral compounds.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Standard normal-phase conditions. The isopropanol modifier is critical for elution and chiral recognition.
Elution IsocraticSimplifies the method and improves robustness for QC applications.
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution on a 4.6 mm I.D. column.
Column Temp. 25 °CTemperature can significantly affect chiral selectivity; a controlled ambient temperature is a good starting point.
Detection UV at 254 nmSame rationale as the achiral method.
Injection Vol. 10 µLPrevents band broadening and maintains high efficiency.
Run Time 20 minutesAllows for baseline resolution of the two enantiomers.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Carefully mix 900 mL of n-Hexane with 100 mL of Isopropanol.

    • Filter and degas the mobile phase.

  • Standard/Sample Preparation (0.5 mg/mL):

    • Prepare a solution of the analyte in the mobile phase. For method development, a racemic standard is ideal to confirm the elution order and resolution.

  • Analysis and Calculation:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Identify the peaks corresponding to the (1R) and (1S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(1R) - Area(1S)) / (Area(1R) + Area(1S))] x 100

Method Validation: A Self-Validating System

To ensure these methods are trustworthy and fit for purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14] Validation provides documented evidence that the procedure is suitable for its intended use.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities or the other enantiomer.Peak purity analysis (PDA), baseline resolution > 1.5 for chiral method.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To determine the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked samples.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Essential for quantifying the undesired enantiomer. Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, temperature, mobile phase composition are slightly varied.
Visualizing the Workflow and Logic

Diagrams help clarify complex processes. The following flowcharts, generated using Graphviz, illustrate the analytical workflow and the logic behind method development.

G cluster_prep Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Receive Sample Prep Prepare Standard & Sample Solutions (0.5 mg/mL) Sample->Prep Achiral Purity Analysis (RP-HPLC, C18) Prep->Achiral Chiral Enantiomeric Excess (Chiral HPLC, CSP) Prep->Chiral Process Integrate Peaks & Perform Calculations Achiral->Process Chiral->Process SST Verify System Suitability Process->SST Report Generate Final Report (% Purity, % ee) Process->Report

Caption: Overall workflow for the HPLC analysis of the analyte.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Analyte Properties (Polarity, UV, Chirality) B Define Analytical Goals (Purity vs. Enantiomeric Excess) A->B C Select Column & Mobile Phase (e.g., C18 for Purity, CSP for Chiral) B->C D Optimize Parameters (Gradient/Isocratic, Temp, Flow Rate) C->D E Achieve System Suitability (Resolution, Peak Shape) D->E F Validate per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) E->F G Finalize Method Protocol F->G

Caption: Logical flow of HPLC method development and validation.

References
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • SciSpace. (n.d.). Effective HPLC method development. [Link]

  • Cision PR Newswire. (2026, March 28). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane... [Link]

Sources

Method

In Vitro Assay Methodologies for the Biological Evaluation of 3,4-Dihydro-2H-1,5-benzodioxepin Derivatives

Introduction: The 3,4-Dihydro-2H-1,5-benzodioxepin Scaffold - A Privileged Structure in Medicinal Chemistry The 3,4-dihydro-2H-1,5-benzodioxepin moiety represents a significant heterocyclic scaffold in the landscape of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3,4-Dihydro-2H-1,5-benzodioxepin Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2H-1,5-benzodioxepin moiety represents a significant heterocyclic scaffold in the landscape of drug discovery. Its unique seven-membered ring fused to a benzene ring imparts a distinct three-dimensional conformation that allows for diverse biological activities. This structural feature has been exploited to develop compounds targeting a range of physiological processes, from neurotransmission to cell proliferation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays pertinent to the investigation of 3,4-dihydro-2H-1,5-benzodioxepin-containing compounds. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for the assessment of their potential as G-protein coupled receptor (GPCR) modulators and as cytotoxic agents against cancer cell lines.

Part 1: Interrogation of GPCR-Modulating Activities

Derivatives of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold have been notably identified as potent modulators of GPCRs, particularly as β-adrenergic receptor agonists and muscarinic M3 receptor antagonists. The following sections outline the key in vitro assays to characterize these activities.

β-Adrenergic Receptor Agonism: Adenylate Cyclase Activation Assay

A significant number of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been characterized as β-adrenergic stimulants[1]. The primary mechanism of action for β-adrenergic receptor agonists is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

β-adrenergic receptors are coupled to the stimulatory G-protein (Gs). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Therefore, quantifying cAMP levels in response to compound treatment provides a direct measure of β-adrenergic receptor activation.

Compound Test Compound (Benzodioxepin Derivative) Receptor β-Adrenergic Receptor Compound->Receptor Gs_Protein Gs Protein Activation Receptor->Gs_Protein AC Adenylyl Cyclase Activation Gs_Protein->AC cAMP cAMP Production AC->cAMP Detection cAMP Quantification (e.g., HTRF, ELISA) cAMP->Detection

Workflow for assessing β-adrenergic receptor agonism.

This protocol provides a sensitive and high-throughput method for measuring cAMP accumulation.

Materials:

  • Cells expressing the target β-adrenergic receptor (e.g., CHO-K1 cells)

  • Test 3,4-dihydro-2H-1,5-benzodioxepin compounds

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well white microplates

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (typically 1,000-5,000 cells/well).

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and controls in assay buffer at 2x the final desired concentration.

  • Assay Execution:

    • Dispense 5 µL of cell suspension into each well of the 384-well plate.

    • Add 5 µL of the 2x compound solution to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add 5 µL of the cAMP-d2 working solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate working solution to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve.

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Muscarinic M3 Receptor Antagonism: Calcium Mobilization Assay

Certain 1,5-benzodioxepin derivatives have been identified as antagonists of the muscarinic M3 receptor[2]. M3 receptors are coupled to the Gq protein, and their activation leads to an increase in intracellular calcium.

Activation of the M3 muscarinic receptor by an agonist (e.g., carbachol) stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. An antagonist will block this agonist-induced calcium release.

cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (e.g., Carbachol) Receptor_A M3 Receptor Agonist->Receptor_A Gq_Protein Gq Protein Activation Receptor_A->Gq_Protein PLC PLC Activation Gq_Protein->PLC IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release IP3->Ca_Release Antagonist Test Compound (Benzodioxepin Derivative) Receptor_B M3 Receptor Antagonist->Receptor_B Block Blocks Agonist Binding

M3 muscarinic receptor signaling and antagonist action.

This protocol utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium levels.

Materials:

  • Cells expressing the human M3 muscarinic receptor (e.g., HEK293 cells)

  • Test 3,4-dihydro-2H-1,5-benzodioxepin compounds

  • Carbachol (agonist)

  • Atropine (positive control antagonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating:

    • Seed cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds or control antagonist at various concentrations to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject the agonist (carbachol) at a concentration that elicits a submaximal response (EC80).

    • Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.

Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

Part 2: Assessment of Anticancer Potential

While direct studies on the anticancer properties of 3,4-dihydro-2H-1,5-benzodioxepin derivatives are emerging, structurally related compounds have shown promise[3][4]. The following assays provide a robust framework for initial screening and mechanistic investigation.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. A reduction in formazan production indicates a loss of cell viability or a cytotoxic effect of the compound.

Cell_Culture Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Test Compound (Benzodioxepin Derivative) Cell_Culture->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance at ~570 nm Solubilization->Absorbance

Workflow for the MTT-based cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test 3,4-dihydro-2H-1,5-benzodioxepin compounds

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

    • Replace the existing medium with the medium containing the compounds. Include a vehicle control (medium with DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Reaction:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Illustrative Data Presentation
Compound IC50 (µM) on MCF-7 cells (48h)
Benzodioxepin Derivative A15.2
Benzodioxepin Derivative B8.7
Doxorubicin0.5
Elucidating the Mechanism of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is employed.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cancer cell line of interest

  • Test 3,4-dihydro-2H-1,5-benzodioxepin compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

Data Analysis: The flow cytometry data will generate a quadrant plot:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold holds considerable promise for the development of novel therapeutics. The in vitro assays detailed in this application note provide a robust and scientifically sound framework for the initial characterization of these compounds. By employing these methodologies, researchers can effectively assess their potential as GPCR modulators and anticancer agents, thereby guiding further preclinical development.

References

  • Role of Beta-adrenergic Receptors and Sirtuin Signaling in the Heart During Aging, Heart Failure, and Adaptation to Stress. (URL: [Link])

  • Sonda, S., et al. (2007). 1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 17(4), 925-931. (URL: [Link])

  • Schematic diagram of conventional β2-AR signaling pathway and receptor trafficking upon activation by β2AR-agonists. (URL: [Link])

  • Signal transduction pathways following activation of muscarinic M3 receptors by acetylcholine. (URL: [Link])

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (URL: [Link])

  • The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. (URL: [Link])

  • Edwards, D., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2281-2285. (URL: [Link])

  • Al-Omary, F. A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (URL: [Link])

  • Al-Dhfyan, A., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. (URL: [Link])

Sources

Application

Application Note: High-Purity Isolation of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Abstract This document provides a comprehensive guide to the purification of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a chiral alcohol of significant interest as a building block in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the purification of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a chiral alcohol of significant interest as a building block in pharmaceutical synthesis. The primary challenge lies in separating the desired (1R)-enantiomer from its (1S)-counterpart and other process-related impurities. This application note details three primary methodologies: initial purification of the crude racemate via flash chromatography and recrystallization, and high-purity enantiomeric separation using preparative chiral chromatography. We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), explaining the rationale behind methodological choices to empower researchers to adapt these techniques to their specific needs.

Introduction and Compound Profile

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a chiral secondary alcohol. The presence of a stereocenter makes the separation of its enantiomers a critical step in many synthetic pathways, as different enantiomers can exhibit vastly different pharmacological activities.[] The purification strategy for this compound must address two distinct goals: the removal of achiral impurities from the racemic mixture and the resolution of the racemate to isolate the desired (1R)-enantiomer with high enantiomeric excess (e.e.).

Compound Properties (Predicted):

  • Structure: Aromatic ether and a secondary alcohol.

  • Polarity: Moderately polar due to the hydroxyl group.

  • Solubility: Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.

  • Physical State: Likely a solid or a high-boiling oil at room temperature.

Strategic Approach to Purification

The optimal purification strategy depends on the purity of the starting material and the final purity requirements. A multi-step approach is often the most effective, beginning with a bulk purification technique to remove achiral impurities, followed by a high-resolution chiral separation method.

Decision Workflow for Purification

The choice of technique is guided by a logical progression from crude material to the final, highly pure enantiomer. The following workflow illustrates the decision-making process.

Purification_Strategy start Crude Racemic Product (with achiral impurities) decision1 Are significant achiral impurities present? start->decision1 flash_chrom Protocol 1: Flash Column Chromatography decision1->flash_chrom Yes racemate Purified Racemic Mixture decision1->racemate No flash_chrom->racemate decision2 Is the compound crystalline? racemate->decision2 recrystallization Protocol 2: Recrystallization decision2->recrystallization Yes chiral_sep Protocol 3 & 4: Preparative Chiral Chromatography (HPLC or SFC) decision2->chiral_sep No recrystallization->chiral_sep final_product Pure (1R)-Enantiomer (>99% e.e.) chiral_sep->final_product Chiral_Chromatography_Workflow start Purified Racemate method_dev Analytical Method Development (Screen CSPs & Mobile Phases) start->method_dev optimization Optimize Separation (Flow Rate, Gradient, Temp.) method_dev->optimization scale_up Scale-up to Preparative Column optimization->scale_up prep_run Preparative Run & Fraction Collection scale_up->prep_run analysis Analyze Fractions (Analytical Chiral HPLC/SFC) prep_run->analysis pooling Pool Pure Fractions (>99% e.e.) analysis->pooling isolation Solvent Evaporation pooling->isolation final_product Pure (1R)-Enantiomer isolation->final_product

Sources

Method

High-Yield Synthesis and Functionalization of Benzodioxepine Analogs: Experimental Setup and Protocols

Executive Summary Benzodioxepines—heterocyclic compounds featuring a benzene ring fused to a seven-membered dioxepine ring—are privileged pharmacophores in medicinal chemistry. They serve as critical structural motifs in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzodioxepines—heterocyclic compounds featuring a benzene ring fused to a seven-membered dioxepine ring—are privileged pharmacophores in medicinal chemistry. They serve as critical structural motifs in the development of β-adrenergic stimulants, bronchial dilators, antifungal agents, and target-selective neurotransmitter transporter inhibitors[1],[2]. For drug development professionals and synthetic chemists, accessing functionalized benzodioxepine analogs requires robust, high-yielding, and regioselective methodologies.

This application note details three field-proven experimental setups for the synthesis of benzodioxepine derivatives: a classical nucleophilic substitution approach for unfunctionalized cores, an advanced Rhodium(II)-catalyzed tandem cycloisomerization for aza-bridged derivatives, and a Palladium-catalyzed Heck cyclization for complex benzo[1,4]dioxepines.

Strategic Selection of Synthetic Routes

The choice of synthetic route is dictated by the desired substitution pattern and the required stereochemical constraints of the final analog.

SynthRoutes SM1 Catechol / Phenol Derivatives (e.g., Protocatechualdehyde) RouteA Nucleophilic Substitution (K2CO3, DMF, Reflux) SM1->RouteA SM2 1-Sulfonyl-1,2,3-triazoles + Aldehydes/Ketones RouteB Rh(II) Catalysis (Rh2(Piv)4, Toluene, 110°C) SM2->RouteB SM3 o-Halo-aryl-oxa tethered vinylogous carbonates RouteC Heck Reaction (Pd(OAc)2, PPh3, Et3N) SM3->RouteC ProdA Unfunctionalized 1,5-Benzodioxepine Core RouteA->ProdA ProdB Aza-Bridged Benzodioxepine Derivatives RouteB->ProdB ProdC Benzo[1,4]dioxepines RouteC->ProdC

Figure 1: Divergent synthetic strategies for benzodioxepine scaffold construction.

Mechanistic Insights & Causality

The Rhodium(II)-Catalyzed Tandem Cyclization Pathway

To synthesize highly complex, 8-aza-bridged benzodioxepines, researchers utilize a tandem 1,3-rearrangement/[3+2] cycloaddition[3]. This reaction is driven by the generation of a rhodium azavinyl carbenoid from a 1-sulfonyl-1,2,3-triazole precursor.

Causality in Reagent Selection: The choice of catalyst, Rh2​(Piv)4​ (Rhodium(II) pivalate), is not arbitrary. The bulky pivalate ligands suppress unwanted catalyst dimerization while finely tuning the electrophilicity of the intermediate carbenoid. When the carbenoid forms, an intramolecular nucleophilic attack by the adjacent carbonyl group triggers a C-O bond cleavage. This generates a stabilized carbonyl ylide (dipole), which subsequently undergoes a [3+2] cycloaddition with an external aldehyde or ketone to form the seven-membered ring[3].

Mechanism Triazole 1-Sulfonyl-1,2,3-triazole Precursor RhCat Rh2(Piv)4 Catalyst (-N2 gas evolution) Triazole->RhCat Carbenoid Rhodium Azavinyl Carbenoid Intermediate RhCat->Carbenoid Rearrangement 1,3-Rearrangement (C-O bond cleavage) Carbenoid->Rearrangement Dipole Carbonyl Ylide / Dipole Intermediate Rearrangement->Dipole Cycloadd [3+2] Cycloaddition with Aldehyde Dipole->Cycloadd Product Aza-Bridged Benzodioxepine Cycloadd->Product

Figure 2: Mechanistic pathway of Rh(II)-catalyzed tandem cycloisomerization.

Quantitative Data & Optimization

The efficacy of the Rh(II)-catalyzed route is highly dependent on thermal and solvent conditions. As demonstrated by3[3], lower temperatures stall the reaction at the rearrangement step, whereas high-temperature non-polar environments (Toluene at 110°C) drive the cycloaddition to completion.

Table 1: Optimization of Rh(II)-Catalyzed Cyclization Parameters

EntrySolventTemperature (°C)Catalyst Loading (mol%)Isolated Yield (%)Mechanistic Observation
1DCE80 Rh2​(Piv)4​ (2%)20 - 32Incomplete dipole formation; side reactions dominate.
2Toluene70 Rh2​(Piv)4​ (2%)37Insufficient thermal energy for[3+2] cycloaddition.
3Toluene110 Rh2​(Piv)4​ (2%)64Optimal thermal activation; high regioselectivity.
4Toluene110 Rh2​(Piv)4​ (3%)78 Gram-scale validation achieved.

Data summarized from the unprecedented synthesis of aza-bridged benzodioxepines[3].

Experimental Protocols

Protocol A: Nucleophilic Substitution-Based Cyclization (Williamson-Type)

Objective: Direct access to the unfunctionalized 3,4-dihydro-2H-1,5-benzodioxepine core via successive ether bond formations[1].

Reagents & Causality:

  • Solvent: Dimethylformamide (DMF). Its high dielectric constant stabilizes the SN​2 transition state, drastically accelerating the reaction between the phenoxide and 1,3-dibromopropane.

  • Base: Potassium Carbonate ( K2​CO3​ ). A mild base is strictly required to prevent the degradation of sensitive functional groups (like aldehydes) while being strong enough to deprotonate the catechol hydroxyls.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve protocatechualdehyde (1.0 eq, 10 mmol) in 30 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 eq, 25 mmol) in one portion.

    • Self-Validation Cue: The reaction mixture will immediately transition from a clear solution to a dark/yellow suspension, confirming the formation of the highly nucleophilic phenoxide intermediate.

  • Alkylation: Add 1,3-dibromopropane (1.2 eq, 12 mmol) dropwise over 10 minutes via a syringe.

  • Cyclization: Attach a reflux condenser and heat the mixture to 100°C for 12–24 hours[1]. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and quench by pouring into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Critical Step: Wash the combined organic layers vigorously with brine ( 5×50 mL) to completely partition and remove the DMF.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the benzodioxepine derivative (typically 60–75% purity prior to recrystallization)[1].

Protocol B: Rhodium(II)-Catalyzed Tandem Cyclization

Objective: Synthesis of aza-bridged benzodioxepine derivatives from carbonyltriazoles[3].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, add the synthesized carbonyltriazole precursor (1.0 eq, 3 mmol) and Rh2​(Piv)4​ (3 mol%)[3].

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst poisoning by moisture or oxygen.

  • Solvent Addition: Inject 15 mL of anhydrous Toluene.

  • Thermal Activation: Heat the reaction mixture to 110°C for 3 hours[3].

    • Self-Validation Cue: Upon reaching ~90-110°C, steady effervescence ( N2​ gas evolution) will be observed. The cessation of bubbling indicates that the diazo decomposition and carbenoid formation phase is complete.

  • Isolation: Cool the mixture to room temperature. Pass the crude mixture through a short pad of Celite to remove the rhodium catalyst, eluting with dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify via flash chromatography (typically Hexane:EtOAc gradients) to isolate the functionalized aza-bridged benzodioxepine (Yields ~78% on a gram scale)[3].

Protocol C: Palladium-Catalyzed Heck Cyclization

Objective: Stereoselective synthesis of benzo[1,4]dioxepines from o-halo-aryl-oxa tethered vinylogous carbonates[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the iodo vinylogous carbonate precursor (1.0 eq) in anhydrous DMF in a sealed reaction vial[4].

  • Catalyst & Ligand: Add Pd(OAc)2​ (5 mol%) and Triphenylphosphine ( PPh3​ , 10 mol%).

  • Base Addition: Add Triethylamine ( Et3​N , 2.0 eq) as the base to facilitate the β -hydride elimination and regenerate the Pd(0) catalyst[4].

  • Reaction: Heat the mixture to 100°C for 8-12 hours under an Argon atmosphere[4].

    • Self-Validation Cue: The gradual precipitation of "Pd black" toward the end of the reaction indicates the completion of the catalytic cycle and the depletion of the active Pd(0) species.

  • Workup & Purification: Dilute with water, extract with diethyl ether, dry over MgSO4​ , and purify via column chromatography to afford the benzo[1,4]dioxepine[4].

References

  • Smolecule (2024).3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide - Smolecule: Synthesis Methods.
  • Zhang, Y.-S., Tang, X.-Y., & Shi, M. (2014).Unprecedented Synthesis of Aza-Bridged Benzodioxepine Derivatives using a Tandem Rh(II)-Catalyzed 1,3-Rearrangement/[3+2] Cycloaddition of Carbonyltriazoles. ChemComm - RSC Publishing.
  • Desai et al. (2017).Synthesis of Benzo[1,4]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates. Organic Letters - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 3,4-dihydro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin pharmacophores.

The construction of the 1,5-benzodioxepin core typically relies on a double Williamson ether synthesis, condensing a 1,2-benzenediol (catechol) with a 1,3-dihalopropane (or related bifunctional electrophile)[1]. While the intermolecular first step is straightforward, the subsequent intramolecular cyclization to form a 7-membered ring is entropically disfavored[2]. This kinetic bottleneck allows various side reactions to outcompete the desired pathway if reaction parameters are not rigorously controlled.

Mechanistic Overview: Pathways and Competing Side Reactions

Understanding the causality behind experimental failures requires mapping the reaction's logic. The diagram below illustrates the critical bifurcation points where the mono-alkylated intermediate either successfully cyclizes or diverges into undesired side products.

BenzodioxepinSynthesis Catechol Catechol + 1,3-Dihalopropane (Starting Materials) Base Base / Solvent System (e.g., K2CO3 in DMF) Catechol->Base Deprotonation MonoAlk Mono-alkylated Intermediate (Uncyclized Phenoxide) Base->MonoAlk SN2 Attack (1st step) Quinone o-Benzoquinone (Oxidation Side Product) Base->Quinone O2 exposure (Side Reaction) Target 3,4-dihydro-2H-1,5-benzodioxepin (Target Product) MonoAlk->Target Intramolecular SN2 (High Dilution) Oligomer Oligomers / Polymers (Intermolecular Side Product) MonoAlk->Oligomer Intermolecular SN2 (High Conc.) Alkene Allyl Aryl Ether (E2 Elimination Side Product) MonoAlk->Alkene E2 Elimination (Strong Base/Heat)

Mechanistic pathways and side reactions in 1,5-benzodioxepin synthesis.
Troubleshooting Guide & FAQs

Q1: Why am I getting a high yield of a viscous, polymeric material instead of the cyclized 1,5-benzodioxepin? A1: You are observing intermolecular oligomerization. Because 7-membered ring formation is slower than 5- or 6-membered ring formation, the uncyclized mono-alkylated phenoxide can easily collide with another 1,3-dihalopropane molecule (or another phenoxide) rather than attacking its own tail[2].

  • Causality & Solution: High substrate concentrations favor intermolecular collisions. You must employ pseudo-high dilution techniques . Instead of mixing all reagents at once, dissolve the 1,3-dihalopropane in a large volume of solvent and add it dropwise via an addition funnel over 4–6 hours to a dilute suspension of the catechol and base.

Q2: My GC-MS shows a significant amount of mono-alkylated intermediate (e.g., 2-(3-bromopropoxy)phenol). Why isn't it cyclizing? A2: The first SN2 attack is fast, but the second (intramolecular) SN2 attack is kinetically sluggish. If the reaction is stopped too early, or if the leaving group (e.g., chloride or bromide) is a poor electrophile under your specific thermal conditions, the reaction stalls.

  • Causality & Solution: Add a catalytic amount (0.1–0.2 eq) of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting the terminal alkyl bromide/chloride into a highly reactive alkyl iodide, significantly lowering the activation energy for the final cyclization step.

Q3: The reaction mixture turns dark black almost immediately upon adding the base, and my yield is terrible. What is happening? A3: Catechols are highly susceptible to auto-oxidation in alkaline environments. In the presence of ambient oxygen, the deprotonated catechol rapidly oxidizes to an o-benzoquinone. These quinones are highly electrophilic and immediately polymerize into dark, complex, melanin-like mixtures.

  • Causality & Solution: The reaction must be rigorously degassed. Sparging the solvent with Argon or Nitrogen for at least 30 minutes prior to base addition is mandatory.

Q4: I am observing an unexpected byproduct with a lower mass, which NMR suggests has a terminal alkene double bond. How do I prevent this? A4: You are observing an E2 elimination side reaction. The Williamson ether synthesis is in direct competition with base-catalyzed elimination[3]. If the base is too strong or sterically hindered, it will act as a Brønsted base rather than allowing the phenoxide to act as a nucleophile, abstracting a beta-hydrogen from the dihalopropane to form an allyl aryl ether[4].

  • Causality & Solution: Avoid strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Switch to a milder, inorganic base like anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)[5]. Ensure the solvent is polar aprotic (e.g., DMF or Acetonitrile) to enhance the nucleophilicity of the phenoxide without requiring excessive heat.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating Standard Operating Procedure (SOP) for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin using catechol and 1,3-dibromopropane.

Step 1: System Degassing & Preparation

  • Action: To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel, add 500 mL of anhydrous N,N-Dimethylformamide (DMF). Sparge the solvent with Argon for 30 minutes.

  • Validation Check: The solvent should be completely colorless. A dissolved oxygen meter can be used to verify O2 levels < 1 ppm.

Step 2: Reagent Loading

  • Action: Under a positive flow of Argon, add 1.0 equivalent of Catechol (11.0 g, 100 mmol), 3.0 equivalents of finely powdered, anhydrous K2CO3 (41.4 g, 300 mmol), and 0.1 equivalents of KI (1.66 g, 10 mmol)[5].

  • Validation Check: The suspension should remain pale or slightly off-white. If the mixture rapidly turns dark brown or black, oxygen ingress has occurred; abort and restart.

Step 3: Pseudo-High Dilution Addition

  • Action: Heat the reaction mixture to 80 °C. Dissolve 1.1 equivalents of 1,3-dibromopropane (22.2 g, 110 mmol) in 100 mL of degassed DMF. Place this in the addition funnel and add dropwise to the heated mixture over a period of 4 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). You should observe the transient appearance of the mono-alkylated intermediate (lower Rf), which steadily converts to the higher Rf cyclized target.

Step 4: Completion and Workup

  • Action: Stir at 80 °C for an additional 12 hours. Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 5% aqueous NaOH (3x), water, and brine.

  • Validation Check: The 5% NaOH wash is critical; it deprotonates and extracts any unreacted catechol and uncyclized mono-alkylated phenol into the aqueous layer. GC-MS of the remaining organic layer should now show >95% purity of the target mass before final distillation or chromatography.

Quantitative Reaction Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, highlighting how specific deviations lead to the side reactions discussed above.

ConcentrationBase ChoiceAdditiveAtmosphereTarget Yield (1,5-Benzodioxepin)Oligomer YieldMono-alkylated YieldQuinone / E2 Alkene
1.0 M (Batch) NaOHNoneAir< 10%40%15%> 30% (Quinone)
0.5 M (Batch) K2CO3NoneN245%35%15%< 5%
0.05 M (Dropwise) NaHNoneArgon50%10%< 5%~ 30% (E2 Alkene)
0.05 M (Dropwise) K2CO3 KI (0.1 eq) Argon 85% < 5% < 5% < 1%
References
  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]

  • ChemistryTalk. "Williamson Ether Synthesis." ChemTalk. Available at:[Link]

  • Barclay et al. "A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl." Journal of the American Chemical Society. Available at:[Link](Note: Representative ACS link for 1,5-benzodioxepin synthesis via catechol condensation)

  • US Patent Office. "US3517031A - 1,5-benzoxepin- and -benzodioxepin-3-ones as flavor and odorant agents." Google Patents.

Sources

Optimization

Technical Support Center: Optimization of Chiral HPLC Separation for Benzodioxepine Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of chiral chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of chiral chromatography. The 1,5-benzodioxepine ring system—a seven-membered heterocyclic scaffold fused to a benzene ring—has emerged as a critical structural motif in novel therapeutics, including PARP1 inhibitors[1], dual ROCK1/2 inhibitors[2], and anti-HBV agents[3].

However, the unique conformational flexibility and steric bulk of the dioxepine ring present distinct challenges for enantiomeric resolution. This guide provides field-proven methodologies, causality-driven troubleshooting frameworks, and answers to frequently asked questions to ensure robust, reproducible chiral separations.

Workflow Start Benzodioxepine Racemate Input CSP Select Chiral Stationary Phase (e.g., Chiralpak IC / Chirex) Start->CSP MobilePhase Screen Mobile Phases (Normal Phase vs. SFC CO2) CSP->MobilePhase Eval Evaluate Resolution (Rs) & Selectivity (α) MobilePhase->Eval Opt Optimize Modifiers (e.g., TEA, Temperature) Eval->Opt Rs < 1.5 Success Baseline Separation (Rs ≥ 1.5) Eval->Success Rs ≥ 1.5 Opt->Eval Iterate

Fig 1. Chiral HPLC/SFC method development workflow for benzodioxepine enantiomers.

Section 1: Standardized Methodologies

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodology outlines the Supercritical Fluid Chromatography (SFC) approach, which is increasingly preferred for basic benzodioxepines due to its superior efficiency and solvent economy.

Protocol: SFC Chiral Separation of Basic Benzodioxepines

Causality Focus: Benzodioxepines with basic amine moieties often exhibit superior resolution and peak shape in SFC compared to normal-phase HPLC. Supercritical CO₂ possesses liquid-like density but gas-like diffusivity, allowing for rapid mass transfer and sharper peaks.

  • System Suitability & Validation Check (Critical): Before injecting your valuable racemate, inject a known chiral standard (e.g., trans-stilbene oxide). The system is validated only if the standard yields a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) between 0.9 and 1.2. If Tf​ > 1.2, the system fails validation, indicating residual silanol activity or column degradation.

  • Column Selection: Install an immobilized polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Daicel Chiralpak IC, 4.6 mm × 250 mm, 5 μm). Immobilized phases allow the use of a wider range of co-solvents without degrading the stationary phase.

  • System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 100 bar and the column oven temperature to 35 °C. Pump 100% supercritical CO₂ until the baseline stabilizes.

  • Co-solvent Preparation: Prepare a co-solvent of Isopropanol (IPA) containing 0.5% v/v Triethylamine (TEA). Causality: TEA masks residual silanols on the silica support, preventing secondary ion-exchange interactions that cause severe peak tailing for basic analytes.

  • Elution & Injection: Initiate an isocratic flow of 95% CO₂ and 5% IPA (with 0.5% TEA) at 3.0 mL/min[3]. Dissolve the benzodioxepine racemate in Methanol at 2 mg/mL and inject 10 μL.

  • Detection & Iteration: Monitor UV absorbance at 254 nm. If Rs​<1.5 , iterate by decreasing the co-solvent percentage to 2% IPA to increase retention time and chiral interaction frequency.

Section 2: Quantitative Data Summary

The table below summarizes field-validated chromatographic parameters for various benzodioxepine classes across different applications.

Compound ClassApplicationPreferred CSPMobile Phase / ConditionsTypical Resolution ( Rs​ )Reference
Benzodioxepine-carboxamides PARP1 InhibitorsChirex (Phenomenex)Isocratic, 1 mL/min> 1.5[1]
Benzodioxepine-quinolizines Anti-HBV (RG7834)Chiralpak IC (SFC)95% CO₂ / 5% IPA (0.5% TEA)> 2.0[3]
Benzodioxepine-amines ROCK1/2 InhibitorsChiralpak AD-H / SFCVaried (CO₂ / MeOH)> 1.8[2]
2-Aryl Benzodioxepines Synthetic IntermediatesChiralcel OD-HHexane / IPA (90/10), 0.5 mL/min1.5 - 2.5[4]

Section 3: Troubleshooting Guide

Q: I am running a normal-phase chiral HPLC method (Hexane/Ethanol) for a novel 1,5-benzodioxepine derivative, but the enantiomers are co-eluting ( Rs​<0.8 ). How should I optimize this? A: The causality here lies in steric exclusion. The 7-membered benzodioxepine ring is conformationally bulky. If it co-elutes on an amylose-based CSP, the chiral cavities may be too large or improperly shaped to differentiate the transient diastereomeric complexes. Actionable Steps: Switch to a cellulose-based CSP (e.g., Chiralcel OD-H or Chiralpak IC)[4]. Cellulose derivatives have slightly smaller, structurally distinct cavities that often resolve bulky benzodioxepines better. Additionally, replace Ethanol with Isopropanol (IPA). IPA is bulkier and alters the hydrogen-bonding network, often enhancing selectivity ( α ) for rigid heterocyclic systems.

Q: My benzodioxepine compound contains a secondary amine. The chiral separation works, but the peaks tail so badly that they overlap at the baseline. A: Peak tailing in chiral chromatography for basic compounds is almost exclusively driven by secondary interactions with un-endcapped silanols on the silica matrix of the CSP. Actionable Steps: Incorporate 0.1% to 0.5% Triethylamine (TEA) or Diethylamine (DEA) into your mobile phase[3]. This basic additive outcompetes your analyte for the acidic silanol sites, restoring a Gaussian peak shape. Ensure your column hasn't been previously exposed to acidic modifiers (like TFA), which can permanently strip the silica and increase silanol activity.

Q: The retention times for my benzodioxepine enantiomers are drifting later into the run over consecutive injections. What is causing this? A: This indicates a failure to properly equilibrate the column or a gradual build-up of moisture altering the stationary phase. Normal-phase solvents (like Hexane) readily absorb atmospheric moisture, which deactivates the hydrogen-bonding sites on the CSP. Actionable Steps: Use strictly anhydrous solvents and store them under inert gas. Flush the column with 100% Ethanol to remove polar contaminants (Note: if using a coated phase, strictly avoid forbidden solvents like DCM; immobilized phases are more resilient).

Section 4: Frequently Asked Questions (FAQs)

Q: Why is Supercritical Fluid Chromatography (SFC) increasingly preferred over HPLC for benzodioxepine chiral separations? A: SFC utilizes supercritical CO₂, which allows for flow rates 3-5 times faster than traditional HPLC without exceeding system pressure limits. For complex molecules like benzodioxepine-based anti-HBV agents (e.g., RG7834), SFC provides sharper peaks and significantly faster run times[3]. Furthermore, the non-polar nature of CO₂ perfectly complements polar co-solvents (MeOH, IPA) to rapidly elute compounds while minimizing hazardous solvent waste.

Q: Can I determine the absolute configuration of my benzodioxepine enantiomers directly from the HPLC chromatogram? A: No. Chiral HPLC only separates the enantiomers based on their relative affinities for the CSP. To determine absolute configuration (e.g., (R) vs. (S)), you must isolate the peaks and analyze them using orthogonal techniques. For instance, the absolute configuration of the anti-HBV benzodioxepine RG7834 was definitively confirmed via single-crystal X-ray studies after SFC separation[3].

Q: How does temperature affect the chiral recognition of benzodioxepines? A: Chiral recognition is a thermodynamically driven process. Lowering the column temperature (e.g., from 25 °C to 10 °C) generally increases enantioselectivity ( α ) because the enthalpic contribution to the transient diastereomeric complex becomes more dominant. However, lower temperatures also increase mobile phase viscosity in standard HPLC, leading to broader peaks. You must empirically find the optimal balance between selectivity and efficiency.

ChiralRecognition Analyte Benzodioxepine Enantiomers (R / S) CSP Chiral Stationary Phase (e.g., Polysaccharide) Analyte->CSP Enters Column H_Bond Hydrogen Bonding (Primary Interaction) CSP->H_Bond Pi_Pi π-π Interactions (Aromatic Rings) CSP->Pi_Pi Steric Steric Inclusion (Dioxepine Ring Fit) CSP->Steric Complex_R Transient Complex (R) High Affinity = Longer Retention H_Bond->Complex_R Complex_S Transient Complex (S) Low Affinity = Shorter Retention H_Bond->Complex_S Pi_Pi->Complex_R Pi_Pi->Complex_S Steric->Complex_R Steric->Complex_S

Fig 2. Three-point chiral recognition model for benzodioxepine enantiomers on a CSP.

References
  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: amazonaws.
  • Source: phenomenex.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Reduction of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Welcome to the Technical Support Center for the reduction of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to navigate the challenges of this specific ketone reduction. Here, we address common experimental issues in a direct question-and-answer format, offering field-proven insights and solutions.

Troubleshooting Guide

This section is dedicated to resolving specific problems you may encounter during the synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

Issue 1: My reaction is incomplete, and I still see a significant amount of the starting ketone on my TLC plate.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: While theoretically one mole of sodium borohydride (NaBH₄) can reduce four moles of a ketone, in practice, it is advisable to use a molar excess to drive the reaction to completion.[1]

    • Recommendation: Start with 1.5 to 2.0 molar equivalents of NaBH₄ relative to the ketone.

  • Decomposition of NaBH₄: Sodium borohydride can react with protic solvents like methanol and ethanol, especially if there are acidic impurities or if the reaction is run for an extended period at room temperature.[1]

    • Recommendation: Ensure your solvent is of high purity. Consider running the reaction at a lower temperature (e.g., 0 °C) to minimize the decomposition of the reducing agent.

  • Low Reagent Purity: The purity of your starting ketone can affect the reaction.

    • Recommendation: Ensure the 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone is pure before starting the reaction. Recrystallization or column chromatography may be necessary.

dot

Caption: Decision tree for troubleshooting an incomplete reduction reaction.

Issue 2: My reaction is complete, but my yield of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is low.

Potential Causes and Solutions:

  • Product Lost During Workup: The product, an alcohol, may have some solubility in the aqueous layer during extraction.

    • Recommendation: Perform multiple extractions (at least three) with an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine can help to reduce the amount of water and water-soluble impurities.

  • Difficulties with Purification: The product may be difficult to crystallize or may co-elute with impurities during column chromatography.

    • Recommendation: For recrystallization, ensure you are using a minimal amount of a suitable hot solvent and allow for slow cooling. If using column chromatography, a careful selection of the eluent system is crucial. A gradient elution might be necessary to separate the product from any closely related impurities.

Issue 3: I am observing unexpected side products in my reaction mixture.

Potential Causes and Solutions:

While the reduction of a saturated ketone like 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone is generally clean, side reactions can occur, especially if there are impurities in the starting material.

  • Over-reduction: While unlikely with NaBH₄, stronger reducing agents could potentially interact with the benzodioxepine ring, although this is not a commonly reported issue.

    • Recommendation: Stick with milder reducing agents like NaBH₄ for this transformation.

  • Side Reactions from Impurities: If your starting material contains other functional groups, they may also be reduced.

    • Recommendation: As mentioned before, ensure the purity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the reduction of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone using NaBH₄?

A detailed experimental protocol is provided below. This is a general procedure and may require optimization based on your specific experimental setup and scale.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: In a round-bottom flask, dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Be mindful of any gas evolution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄. Then, add a dilute acid solution (e.g., 1 M HCl) dropwise until the gas evolution ceases and the solution is slightly acidic.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

dot

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Isolation & Purification A Dissolve Ketone in Methanol/Ethanol B Cool to 0 °C A->B C Add NaBH4 (1.5 eq) portion-wise B->C D Monitor by TLC C->D E Quench with H2O and dilute HCl D->E F Extract with Ethyl Acetate (3x) E->F G Wash with H2O and Brine F->G H Dry with Na2SO4/ MgSO4 G->H I Filter and Concentrate H->I J Purify by Recrystallization or Chromatography I->J

Caption: Step-by-step workflow for the reduction of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material and the product?

Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)

Compound Structure ¹H NMR (ppm) ¹³C NMR (ppm)
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone Aromatic-H: 7.5-7.0, -OCH₂-: ~4.2, -CH₂- (aliphatic): ~2.2, -C(O)CH₃: ~2.5C=O: ~197, Aromatic-C: 155-115, -OCH₂-: ~70, -CH₂- (aliphatic): ~30, -C(O)CH₃: ~26
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Aromatic-H: 7.3-6.8, -CH(OH)-: ~4.9 (q), -OCH₂-: ~4.2, -CH₂- (aliphatic): ~2.1, -CH(OH)CH₃: ~1.5 (d), -OH: variableAromatic-C: 150-110, -CH(OH)-: ~70, -OCH₂-: ~70, -CH₂- (aliphatic): ~30, -CH(OH)CH₃: ~25

Q3: How can I effectively monitor the reaction using Thin Layer Chromatography (TLC)?

TLC is an essential tool for monitoring the progress of your reaction.

  • Eluent System: A good starting point for your eluent system is a mixture of hexanes and ethyl acetate. A ratio of 4:1 or 3:1 (hexanes:ethyl acetate) should provide good separation.

  • Visualization: Both the starting ketone and the product alcohol are UV active, so they can be visualized under a UV lamp (254 nm).

  • Interpretation: The starting ketone is less polar than the product alcohol. Therefore, the spot corresponding to the ketone will have a higher Rf value (it will travel further up the TLC plate) than the spot for the alcohol. As the reaction progresses, you should see the intensity of the starting material spot decrease while the intensity of the product spot increases. The reaction is considered complete when the starting material spot is no longer visible.

References

Sources

Optimization

Advanced Chromatography Support Center: Polar Benzodioxepine Derivatives

Welcome to the Technical Support Center. The purification of polar benzodioxepine derivatives presents a unique intersection of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of polar benzodioxepine derivatives presents a unique intersection of chromatographic challenges. The high polarity of functionalized side chains (e.g., polyhydroxylated, aminated, or carboxylated groups) complicates retention, while the 1,3-dioxepine ring system introduces chemical stability bottlenecks[1].

This guide is engineered for drug development professionals and synthesizes field-proven methodologies to troubleshoot, optimize, and validate your purification workflows.

Diagnostic Workflow

Before selecting a solvent system, it is critical to map the physicochemical properties of your specific benzodioxepine derivative. The following logic matrix dictates the optimal purification pathway based on polarity and structural stability.

G Start Crude Polar Benzodioxepine Assess Assess Polarity & Stability Start->Assess LowPolar Low/Moderate Polarity (e.g., esters, ethers) Assess->LowPolar HighPolar High Polarity (e.g., -OH, -COOH, -NH2) Assess->HighPolar NP Normal Phase (NP) Silica Gel LowPolar->NP AcidCheck Acid Sensitive? (Acetal/Ketal Ring) HighPolar->AcidCheck RP_Acid RP-HPLC (0.1% TFA/FA) AcidCheck->RP_Acid No (Rare) RP_Neutral RP-HPLC (Ammonium Acetate pH 7) AcidCheck->RP_Neutral Yes (Moderate Polarity) HILIC HILIC (Amide/Diol Phase) AcidCheck->HILIC Yes (Extreme Polarity)

Decision matrix for chromatographic purification of polar benzodioxepine derivatives.

Troubleshooting Guide & FAQs

Q1: Why do my highly polar benzodioxepine derivatives streak on normal-phase silica or elute at the solvent front in reversed-phase chromatography? Causality & Mechanism: This is a fundamental polarity mismatch. Polar functional groups possess strong hydrogen-bonding capabilities. In standard Normal-Phase Chromatography (NPC), these groups interact irreversibly with the free silanols on the silica gel surface, leading to severe band broadening, streaking, and poor recovery[2]. Conversely, in Reversed-Phase Liquid Chromatography (RPLC) using a standard C18 column, highly polar compounds lack sufficient hydrophobic surface area to partition into the nonpolar stationary phase. Because polar compounds naturally attract the polar aqueous mobile phase, they bypass the stationary phase entirely and elute at the void volume ( k′<0.5 )[3][4]. Resolution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a specialized polar-endcapped reversed-phase column designed for aqueous retention[4][5].

Q2: I attempted reversed-phase HPLC, but my benzodioxepine product degraded during purification. What caused this, and how can I prevent it? Causality & Mechanism: The 1,3-dioxepine ring fused to the benzene core functions chemically as an acetal. Standard RPLC methods almost universally employ acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress the ionization of polar analytes and improve peak shape[5][6]. However, acetals are highly sensitive to aqueous acid and will undergo rapid hydrolysis and ring-opening under these conditions. Resolution: You must decouple chromatographic retention from acidic suppression. Switch to pH-controlled RPLC using neutral or slightly basic volatile buffers (e.g., 10 mM Ammonium Acetate at pH 7.0–7.5). If retention is still poor, switch to HILIC , which operates under highly organic conditions (minimizing hydrolytic potential) and utilizes neutral buffers[5][7].

Q3: How exactly does HILIC solve the retention problem for these polar derivatives? Causality & Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amine) but operates with a reversed-phase-like solvent system where water is the strong eluent and acetonitrile (ACN) is the weak eluent[3][7]. When the column is equilibrated with a high concentration of organic solvent (>80% ACN) containing a small amount of aqueous buffer, the water forms a semi-immobilized, water-rich hydration layer on the surface of the stationary phase[7]. Polar benzodioxepine derivatives partition out of the organic mobile phase and into this aqueous layer. Elution is achieved by gradually increasing the water content.

Quantitative Method Comparison

The following table summarizes the quantitative performance metrics of different chromatographic techniques when applied to highly polar benzodioxepine derivatives.

ParameterNormal-Phase (NPC)Reversed-Phase (RPLC)HILIC
Stationary Phase Bare Silica (40-63 μm)C18 / C8Amide, Diol, or Bare Silica
Mobile Phase Hexane / EtOAc / MeOHWater / ACN (Acidic)ACN / Water (Neutral Buffer)
Retention Factor ( k′ ) <0.1 (Severe Streaking) <0.5 (Solvent Front) 2.0−10.0 (Optimal Partitioning)
Benzodioxepine Stability High (Non-aqueous)Low (Acid-catalyzed hydrolysis)High (Neutral pH maintained)
Max Loading Capacity 1 - 2% by weight0.1 - 1% by weight2 - 5% by weight
Typical Recovery Rate <40% (Irreversible binding)Variable (Degradation risk) >85%

Step-by-Step Methodology: HILIC Purification Protocol

This protocol is designed as a self-validating system . Built-in diagnostic checks at each step ensure that any deviations are caught before sample loss occurs[2][8].

Phase 1: Preparation & Equilibration
  • Stationary Phase Selection: Select a Diol- or Amide-bonded silica column. Note: Bare silica can be used but may retain basic aminated benzodioxepines too strongly via ion-exchange with acidic silanols[7].

  • Mobile Phase Preparation:

    • Solvent A (Weak): 95% Acetonitrile / 5% 10 mM Ammonium Acetate (Adjusted to pH 7.0).

    • Solvent B (Strong): 50% Acetonitrile / 50% 10 mM Ammonium Acetate (Adjusted to pH 7.0).

    • Validation Check: Verify the pH of the aqueous buffer before mixing with Acetonitrile. A pH <6.0 risks acetal cleavage of the benzodioxepine ring.

  • Column Equilibration: Flush the column with 10 Column Volumes (CV) of Solvent A.

    • Causality: HILIC requires significantly longer equilibration times than RPLC to fully establish the immobilized aqueous hydration layer on the silica surface[4].

Phase 2: Sample Loading & Elution
  • Sample Preparation (Critical): Dissolve the crude benzodioxepine in a solvent composition as close to Solvent A as possible (e.g., 80-90% ACN).

    • Validation Check: If the sample requires >20% water or DMSO to dissolve, do not inject it as a liquid. High aqueous injection volumes will destroy the hydration layer, causing the analyte to elute at the solvent front. Instead, perform a dry load onto a small amount of Celite[2].

  • Gradient Execution:

    • Inject the sample and hold at 100% Solvent A for 2 CVs.

    • Run a linear gradient from 0% to 100% Solvent B over 12 CVs.

    • Validation Check: The target polar benzodioxepine should elute between 4 and 8 CVs. If it elutes before 2 CVs, your initial mobile phase is too strong (contains too much water). If it elutes after 10 CVs, the compound is exceptionally polar, and you should increase the final water concentration.

Phase 3: Recovery
  • Post-Purification Handling: Pool the fractions containing the pure product. Because ammonium acetate is volatile, the pooled fractions can be directly lyophilized. The buffer will sublimate, leaving the pure, intact benzodioxepine derivative without the need for aqueous workup or desalting.

References

  • Why HILIC is what your polar compounds need for purification Buchi URL:[Link]

  • What can I use to purify polar reaction mixtures? Biotage URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters URL:[Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples PMC (NIH) URL: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Chromatography Today URL:[Link]

  • 3-[(1s)-1,2-dihydroxyethyl]-1,5-dihydro-3h-2,4-benzodioxepine Organic Syntheses URL:[Link]

  • Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support LCGC International URL:[Link]

Sources

Troubleshooting

How to improve the resolution of NMR peaks for (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the NMR analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol. This guide provides in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the NMR analysis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the resolution of your NMR spectra for this chiral molecule.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, offering step-by-step guidance to diagnose and resolve them.

Question 1: Why are the proton signals for the ethanol sidechain (especially the methine proton) broad and poorly resolved?

Answer:

Broadening of the signals for the chiral ethanol sidechain can stem from several factors, primarily related to chemical exchange and intermediate molecular tumbling rates.

  • Chemical Exchange of the Hydroxyl Proton: The hydroxyl (-OH) proton can undergo chemical exchange with trace amounts of water or other protic impurities in your sample. This exchange can be on an intermediate timescale relative to the NMR experiment, leading to significant peak broadening.[1]

  • Conformational Dynamics: The flexible seven-membered dioxepine ring can undergo conformational changes.[2] If the rate of this conformational exchange is on the NMR timescale, it can lead to broadening of adjacent signals, including those of the ethanol sidechain.

  • Viscosity and Aggregation: At high concentrations, intermolecular hydrogen bonding between the alcohol moieties can increase the solution viscosity and lead to molecular aggregation. This slows down molecular tumbling, resulting in broader lines.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Concentration: Prepare a more dilute sample (e.g., 5-10 mM) to minimize aggregation.[2][3]

    • Purity: Ensure your sample is free of paramagnetic impurities by filtering it through a small plug of glass wool.[4]

    • Solvent: Use a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) to reduce hydroxyl proton exchange.[3]

  • Variable Temperature (VT) NMR:

    • Acquire spectra at different temperatures.[5][6] Lowering the temperature may slow down conformational exchange, potentially sharpening the peaks.[7] Conversely, increasing the temperature can sometimes move the exchange into the fast regime, resulting in a single, sharp, averaged peak.[2][7]

    • Experimental Protocol: Variable Temperature NMR

      • Prepare your sample in a suitable solvent with a wide temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

      • Acquire a standard ¹H NMR spectrum at room temperature.

      • Incrementally decrease the temperature (e.g., in 10 K steps) and acquire a spectrum at each step until you observe sharpening of the peaks of interest or the solvent freezes.

      • If low temperature does not resolve the issue, incrementally increase the temperature from room temperature and acquire spectra at each step.

      • Analyze the spectra to identify the temperature at which optimal resolution is achieved.

Question 2: The signals in the aromatic and aliphatic regions of the benzodioxepin ring are overlapping. How can I resolve them?

Answer:

Signal overlap in both the aromatic and aliphatic regions is a common challenge with molecules containing multiple, similar chemical environments. The benzodioxepin moiety has several protons with close chemical shifts.

  • Higher Magnetic Field Strength: The most direct way to improve spectral resolution is to use a spectrometer with a higher magnetic field.[8][9][10][11][12] Increasing the field strength increases the chemical shift dispersion, spreading the peaks further apart.[9]

  • Solvent Effects: Changing the deuterated solvent can induce differential shifts in proton resonances due to varying solvent-solute interactions.[13][14] Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons.[13]

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the hydroxyl group and the ether oxygens.[15][16][17][18][19] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[15][16] This can effectively resolve overlapping signals.[16]

    • Experimental Protocol: Using a Lanthanide Shift Reagent

      • Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

      • Acquire a reference ¹H NMR spectrum.

      • Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(thd)₃) in the same solvent.[15]

      • Add a small aliquot of the LSR stock solution to your NMR tube, shake well, and acquire another spectrum.

      • Continue adding the LSR in small increments, acquiring a spectrum after each addition, until the desired signal separation is achieved. Be aware that excessive LSR can cause significant peak broadening.[17]

Question 3: How can I confirm the enantiomeric purity of my (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol sample?

Answer:

In a standard achiral NMR solvent, enantiomers are indistinguishable. To determine enantiomeric purity, you must introduce a chiral auxiliary that interacts with your enantiomers to form diastereomeric species, which will have distinct NMR signals.[20][21][22]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with your analyte.[21][22][23][24][25] This interaction creates a different magnetic environment for each enantiomer, leading to separate signals in the NMR spectrum.[23] The integration of these signals allows for the determination of the enantiomeric excess (ee).

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the hydroxyl group of your alcohol to form stable diastereomers.[20][21][22][26][27][28] These diastereomers can then be analyzed by NMR, where they will exhibit separate signals. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[20][22][26]

Workflow for Enantiomeric Purity Determination using a CSA

cluster_prep Sample Preparation cluster_csa CSA Addition & Analysis prep_sample Dissolve analyte in ~0.6 mL of dry CDCl3 acq_ref Acquire reference 1H NMR spectrum prep_sample->acq_ref add_csa Add 1-2 equivalents of a chiral solvating agent (e.g., (R)-BINOL) acq_ref->add_csa mix Shake tube thoroughly add_csa->mix acq_final Acquire 1H NMR spectrum mix->acq_final analyze Integrate separated signals to determine enantiomeric excess acq_final->analyze

Caption: Workflow for determining enantiomeric excess using a Chiral Solvating Agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal magnetic field strength for analyzing this compound?

A1: While spectra can be obtained on lower field instruments (e.g., 300-400 MHz), higher magnetic fields (600 MHz and above) are highly recommended. The benefit of increasing magnetic field strength is twofold: it increases chemical shift dispersion, which helps to resolve overlapping signals, and it improves the signal-to-noise ratio.[8][9][10][11][12] For complex molecules like this, the improved resolution at high field is often crucial for unambiguous signal assignment.

Table 1: Effect of Magnetic Field Strength on Resolution and Sensitivity

Magnetic Field (MHz)Relative Resolution Improvement (vs. 300 MHz)Relative Sensitivity Improvement (vs. 300 MHz)
3001.0x1.0x
5001.7x2.2x
6002.0x2.8x
8002.7x4.1x
9003.0x5.2x

Note: These are approximate values; actual improvements can vary.[9]

Q2: Which deuterated solvents are best for this molecule?

A2: The choice of solvent can significantly impact your NMR spectrum.[13][29]

  • For general structural elucidation: Chloroform-d (CDCl₃) is a good starting point as it is a relatively non-polar, aprotic solvent that dissolves many organic compounds.

  • To improve resolution of overlapping signals: Consider using an aromatic solvent like Benzene-d₆. The anisotropic effects of the benzene ring can induce significant shifts in the resonances of your analyte, potentially resolving overlapping peaks.[13]

  • For observing the hydroxyl proton: If you need to observe the -OH proton and its couplings, a solvent that minimizes hydrogen bonding and exchange, such as Acetone-d₆ or DMSO-d₆, can be beneficial.[3][5] However, be aware that DMSO can be viscous and may lead to broader lines.[29]

Q3: What are the pros and cons of using chiral solvating agents versus chiral derivatizing agents?

A3: Both are effective methods for determining enantiomeric purity, but they have different advantages and disadvantages.

Table 2: Comparison of Chiral Solvating Agents and Chiral Derivatizing Agents

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Mechanism Forms transient, non-covalent diastereomeric complexes.[22]Forms stable, covalent diastereomeric compounds.[22]
Sample Prep Simple mixing of analyte and CSA in the NMR tube.[22]Requires a chemical reaction, often followed by purification.[22]
Analysis Time Fast; analysis can be done immediately after mixing.[22]Slower due to reaction and potential purification steps.[22]
Sample Integrity The original sample is recoverable.[22]The original sample is consumed in the reaction.[22]
Signal Separation Generally smaller chemical shift differences (ΔΔδ).[22]Typically larger chemical shift differences (Δδ).[22]
Potential Issues Peak broadening can occur; choice of solvent is critical.[22]Possibility of kinetic resolution leading to inaccurate ee values.[22]

Troubleshooting Decision Tree for Poor NMR Resolution

start Poor Resolution/ Broad Peaks check_sample Check Sample Prep (Concentration, Purity) start->check_sample check_shims Check Shimming check_sample->check_shims Optimal resample Prepare a more dilute, filtered sample check_sample->resample Sub-optimal reshim Re-shim the magnet check_shims->reshim Sub-optimal investigate_chem Investigate Chemical Phenomena check_shims->investigate_chem Optimal resample->check_shims reshim->investigate_chem vt_nmr Perform Variable Temperature (VT) NMR investigate_chem->vt_nmr Suspect Exchange change_solvent Change Solvent (e.g., to Benzene-d6) investigate_chem->change_solvent Suspect Overlap use_lsr Use Lanthanide Shift Reagent (LSR) investigate_chem->use_lsr Severe Overlap end_good Resolution Improved vt_nmr->end_good change_solvent->end_good use_lsr->end_good

Caption: A decision tree for troubleshooting poor NMR peak resolution.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Gruetter, R., et al. (1998). Resolution Improvements in in Vivo 1H NMR Spectra with Increased Magnetic Field Strength. Infoscience. Retrieved from [Link]

  • Reuben, J. (1973). Paramagnetic Lanthanide Shift Reagents in NMR Spectroscopy: Principles and Applications. ResearchGate. Retrieved from [Link]

  • Spectroscopy Europe/World. (n.d.). 900 MHz nuclear magnetic resonance shows great promise. Retrieved from [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Retrieved from [Link]

  • PubMed. (1998). Resolution improvements in in vivo 1H NMR spectra with increased magnetic field strength. Retrieved from [Link]

  • Ferreira, J. G., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • Di Iacono, T., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Retrieved from [Link]

  • National MagLab. (n.d.). High-field NMR using resistive and hybrid magnets. Retrieved from [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Retrieved from [Link]

  • arXiv. (2024). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Retrieved from [Link]

  • Gorkov, P. L., et al. (2021). Pulsed Field Gradient Nuclear Magnetic Resonance and Diffusion Analysis in Battery Research. ACS Publications. Retrieved from [Link]

  • Patsnap Eureka. (2023). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Cerasoli, E., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]

  • University of Manitoba. (2001). Resolution in NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: High Resolution Magic Angle Spinning (HRMAS) Pulse Field Gradient (PFG) NMR Diffusometry Studies of Swollen Polymers. Retrieved from [Link]

  • Wiley Online Library. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Retrieved from [Link]

  • PubMed. (2007). Enhanced (13)C PFG NMR for the study of hydrodynamic dispersion in porous media. Retrieved from [Link]

  • Reddit. (2020). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • RSC Publishing. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • ACS Publications. (2024). Spatially Selective Diffusion-Ordered NMR Spectroscopy for High-Resolution Mixture Analysis in Inhomogeneous Magnetic Fields. Retrieved from [Link]

  • ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. Retrieved from [Link]

  • Ovid. (n.d.). Analysis of NMR Spectra in Case of Temperature- Dependent Chemical Exchange Between Two Unequally Populated Sites. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Retrieved from [Link]

  • Journal of Natural Products. (2022). Benzophenone Glucosides and B‑Type Proanthocyanidin Dimers from Zambian Cassia abbreviata and Their Trypanocidal Activities. Retrieved from [Link]

  • Chemsrc. (2024). 1-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 10-(β-D-glucopyranosyloxy)-4,5-dihydro-6,8-dihydroxy-4-methyl-2,5-methano-1,3-benzodioxepin-4-yl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Efficiency of the Grignard Reaction for 7-Substituted Benzodioxepines

Welcome to the technical support center for the synthesis of 7-substituted benzodioxepines via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-substituted benzodioxepines via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance your experimental success.

Section 1: Troubleshooting Guide

This section is structured to provide solutions to specific issues you may encounter during the Grignard reaction for synthesizing 7-substituted benzodioxepines.

Issue 1: The Grignard Reagent Fails to Form or Initiates Sluggishly

Symptoms:

  • No observable reaction (e.g., bubbling, warming, or cloudiness) after adding the organic halide to the magnesium turnings.

  • The characteristic color change associated with initiation does not occur.

Probable Causes & Solutions:

Cause Explanation Recommended Solution & Protocol
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[1]Activation of Magnesium: 1. Mechanical Activation: Under an inert atmosphere (e.g., argon or nitrogen), vigorously stir the dry magnesium turnings before adding the solvent. This helps to break the oxide layer, exposing a fresh metal surface.[1][2]2. Chemical Activation: - Iodine: Add a single crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, creating small areas of reactive magnesium iodide.[2][3][4] The disappearance of the brown iodine color is an indicator of activation.[1][4] - 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethene and magnesium bromide, which activates the surface.[2][3] - Diisobutylaluminum hydride (DIBAH): For plant-scale or highly sensitive reactions, DIBAH can be used to activate the magnesium surface and dry the reaction mixture at low temperatures.[5]
Presence of Moisture Grignard reagents are highly sensitive to protic sources like water. Even trace amounts in glassware, solvents, or starting materials will quench the reagent as it forms.[1][2][6][7]Rigorous Anhydrous Conditions: 1. Glassware: Oven-dry all glassware overnight at >120°C and assemble while hot under a stream of dry inert gas.[1][2][7] Flame-drying under vacuum is an alternative.[1]2. Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and stored over molecular sieves.[1]3. Inert Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire setup and reaction.[2]
Impurities in Starting Materials Impurities in the organic halide or magnesium can inhibit the reaction.Purification of Reagents: - Distill liquid organic halides before use.- Use high-purity magnesium turnings.
Issue 2: Low Yield of the 7-Substituted Benzodioxepine Product

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Probable Causes & Solutions:

Cause Explanation Recommended Solution & Protocol
Wurtz Coupling Side Reaction The Grignard reagent can react with the unreacted organic halide, leading to the formation of a homocoupled byproduct (R-R).[8][9] This is more prevalent with reactive halides like benzylic and allylic halides.Slow Addition & Dilution: 1. Add the organic halide solution dropwise to the magnesium suspension using an addition funnel.[2] This maintains a low concentration of the halide, minimizing the Wurtz coupling.[2]2. Use a sufficient volume of solvent to keep the Grignard reagent concentration relatively low.
Inaccurate Grignard Reagent Concentration If the concentration of the formed Grignard reagent is unknown, an incorrect stoichiometric amount may be added to the benzodioxepine substrate.Titration of the Grignard Reagent: Before adding the Grignard reagent to your benzodioxepine substrate, determine its concentration using a titration method (e.g., with a standard solution of sec-butanol in xylene with a colorimetric indicator like 1,10-phenanthroline).
Reaction with the Benzodioxepine Moiety The benzodioxepine ring system may contain functional groups that are incompatible with the Grignard reagent, leading to side reactions.Protecting Group Strategy: If the benzodioxepine substrate contains acidic protons (e.g., -OH, -NH, -COOH), these must be protected before the Grignard reaction.
Enolization of the Electrophile If the target 7-substituted benzodioxepine is synthesized from a ketone precursor, a bulky Grignard reagent can act as a base and deprotonate the α-carbon, leading to the recovery of the starting ketone after workup.[10]Optimize Reaction Conditions: - Use a less sterically hindered Grignard reagent if possible.- Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Issue 3: Formation of Unexpected Byproducts

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows the presence of significant impurities other than starting materials.

Probable Causes & Solutions:

Cause Explanation Recommended Solution & Protocol
Biphenyl Formation In the case of using a phenyl Grignard, a coupling reaction between the Grignard reagent and unreacted bromobenzene can form biphenyl.[11]Controlled Addition Rate: Add the bromobenzene slowly to the magnesium to maintain a low concentration and minimize this side reaction.[11]
Over-addition to Ester Precursors If the 7-substituted benzodioxepine is being synthesized from an ester, the Grignard reagent can add twice, leading to a tertiary alcohol instead of the desired ketone.[12]Use of Weinreb Amides: Convert the carboxylic acid or ester at the 7-position to a Weinreb amide (N-methoxy-N-methylamide). The resulting chelated intermediate is stable to further addition, and the ketone is liberated upon acidic workup.
Reaction with Solvent Ethereal solvents like THF can undergo ring-opening if the reaction is heated for prolonged periods, especially with more reactive Grignard reagents.Solvent Choice and Temperature Control: - Diethyl ether is generally less reactive than THF.- Avoid excessive heating or prolonged reflux times. 2-Methyltetrahydrofuran (2-MeTHF) can be a greener and sometimes more efficient alternative to THF and diethyl ether.[8][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a Grignard reagent for reaction with a 7-substituted benzodioxepine?

The choice of solvent is crucial as it solvates the magnesium species, influencing the reactivity of the Grignard reagent.[8][13][14]

  • Tetrahydrofuran (THF): Generally preferred for its higher solvating power, which can facilitate the formation of the Grignard reagent, especially from less reactive chlorides.[15]

  • Diethyl ether (Et2O): A classic choice, less prone to side reactions like ring-opening compared to THF.[8][13] It has a lower boiling point, which can make it safer for controlling exothermic reactions.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative that can be derived from renewable resources.[8][13] It often provides comparable or even superior results to THF and Et2O, particularly in suppressing Wurtz coupling.[8][13]

Q2: How can I be certain my Grignard reaction has initiated?

Several visual cues indicate a successful initiation:

  • Exotherm: The reaction mixture will warm up. For larger-scale reactions, an ice bath may be necessary to control the temperature.[2]

  • Bubbling: Gentle bubbling will be observed at the surface of the magnesium.[1]

  • Cloudiness: The solution will turn cloudy and grayish.[1]

  • Color Change: If an iodine crystal was used as an activator, its characteristic brown color will fade.[1]

Q3: What workup procedure is recommended for a Grignard reaction with a 7-substituted benzodioxepine?

The workup aims to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

  • Cooling: Cool the reaction mixture in an ice bath.[1]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a mildly acidic quench that minimizes the risk of acid-catalyzed side reactions with sensitive functional groups on the benzodioxepine ring. Alternatively, dilute hydrochloric or sulfuric acid can be used.[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: Can I store a prepared Grignard reagent?

While it is best to use the Grignard reagent immediately after its preparation, it can be stored for short periods under a strictly inert atmosphere in a sealed, dry container. Over time, the concentration may decrease due to reaction with trace moisture or oxygen, and the Schlenk equilibrium can lead to the precipitation of magnesium salts.[17] It is advisable to re-titrate the reagent if it has been stored.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Formation of a Grignard Reagent
  • Preparation: Assemble oven-dried glassware (round-bottom flask, reflux condenser, and addition funnel) under a positive pressure of dry argon or nitrogen.[2]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Solvent Addition: Add anhydrous THF or diethyl ether via a syringe.

  • Initiation: Add a small portion (approx. 10%) of the organic halide (1.0 equivalent) dissolved in the anhydrous solvent. If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[1]

  • Addition of Organic Halide: Once the reaction has initiated (indicated by warming and bubbling), add the remaining organic halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure full conversion.[1] The resulting gray, cloudy solution is the Grignard reagent.

Protocol 2: Reaction of Grignard Reagent with a 7-Keto-Benzodioxepine Derivative
  • Cooling: Cool the freshly prepared Grignard reagent to 0°C in an ice-water bath.[1]

  • Substrate Addition: Dissolve the 7-keto-benzodioxepine derivative (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the addition funnel.

  • Reaction: Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.[1]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Proceed with the quenching and extraction procedure as described in FAQ Q3.

Visualizing the Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Mg_Activation Mg Activation Dry_Glassware->Mg_Activation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Mg_Activation Halide_Addition Slow Halide Addition Mg_Activation->Halide_Addition Grignard_Reagent Grignard Reagent (R-MgX) Halide_Addition->Grignard_Reagent Substrate_Addition Add Benzodioxepine Substrate Grignard_Reagent->Substrate_Addition Reaction_Monitoring Monitor Progress (TLC/LC-MS) Substrate_Addition->Reaction_Monitoring Quench Quench (aq. NH4Cl) Reaction_Monitoring->Quench Extract Extract Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Workflow for the Grignard synthesis of 7-substituted benzodioxepines.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? No_Initiation No Initiation? Start->No_Initiation Low_Yield Low Yield? Start->Low_Yield Byproducts Byproducts? Start->Byproducts Check_Dryness Check Dryness (Glassware, Solvents) No_Initiation->Check_Dryness Yes Titrate_Grignard Titrate Grignard Low_Yield->Titrate_Grignard Yes Slow_Addition Slow Addition Rate Byproducts->Slow_Addition Homocoupling? Check_Temp Control Temperature Byproducts->Check_Temp Yes Activate_Mg Activate Mg (I2, DIBAL, etc.) Check_Dryness->Activate_Mg Still No Go Check_Stoichiometry Check Stoichiometry Titrate_Grignard->Check_Stoichiometry Check_Stoichiometry->Slow_Addition Wurtz Coupling? Use_Weinreb_Amide Use Weinreb Amide Check_Temp->Use_Weinreb_Amide Over-addition?

Caption: Decision tree for troubleshooting common Grignard reaction issues.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ACS Publications.
  • troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane - Benchchem.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K.
  • Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis - Benchchem.
  • preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles) - DigitalCommons@UNL.
  • On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Tetrahedron Letters.
  • 7 - Green Chemistry. RSC Publishing.
  • Does anyone know the best way to activate magnesium for the... - ECHEMI.
  • Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
  • Grignard reagent formation via C-F bond activation: a centenary perspective - Chemical Communications (RSC Publishing).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
  • How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - ACS Publications.
  • Physical property of solvents used for Grignard reactions | Download Table - ResearchGate.
  • Grignard Reaction.
  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit.
  • (PDF) Side Reactions in a Grignard Synthesis - ResearchGate.
  • organic synthesis: benzoic acid via a grignard reaction.
  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds - RSC Publishing.
  • Grignard Reaction - Organic Chemistry Portal.
  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi.
  • Grignard Reagents - Chemistry LibreTexts.
  • Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • (PDF) Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds - ResearchGate.
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry.
  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds - OA Monitor Ireland.
  • Preparation of the Grignard reagent, phenylmagnesium bromide.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • Synthesis of benzoxepines - Organic Chemistry Portal.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Optimization of the Grignard reagent formation - ResearchGate.

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Reference Data & Comparative Studies

Validation

Validated analytical method for the quantification of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Method Selection and Validation Guide for the Chiral Quantification of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Executive Summary (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a critical chiral bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Method Selection and Validation Guide for the Chiral Quantification of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Executive Summary

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a critical chiral building block utilized in the synthesis of complex pharmaceutical intermediates, including pyrazole-based derivatives[1]. Ensuring the enantiomeric excess (ee) and chemical purity of this compound is paramount, as the presence of the (1S)-enantiomer[2] or the unreacted precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one[3], can drastically alter the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs). This guide objectively evaluates analytical modalities and establishes a fully validated Supercritical Fluid Chromatography (SFC) protocol grounded in ICH Q2(R2)[4] and USP <1225>[5] guidelines.

Objective Comparison of Analytical Modalities

When quantifying chiral alcohols, researchers typically evaluate three primary chromatographic techniques: Chiral SFC, Normal-Phase HPLC (NP-HPLC), and Gas Chromatography (GC)[6].

ParameterChiral SFC (Recommended)Chiral NP-HPLC (Alternative)Chiral GC (Alternative)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cyclodextrin derivative
Mobile Phase / Carrier Supercritical CO₂ + MethanolHexane / IsopropanolHelium gas
Run Time < 5 minutes15 - 25 minutes> 30 minutes
Resolution ( Rs​ ) > 3.0~ 2.0< 1.5
Sample Preparation Direct injection (dissolved in MeOH)Direct injectionDerivatization required
Environmental Impact Low (Green chemistry, minimal solvent waste)High (Toxic organic solvents)Low

Causality & Experimental Choices: Why SFC?

Mechanistic Rationale: The selection of Chiral SFC over NP-HPLC and GC is driven by the specific molecular architecture of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

  • Stationary Phase Interaction: An amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) provides a highly ordered chiral environment[7][8]. The secondary hydroxyl group of the analyte acts as a hydrogen-bond donor/acceptor with the carbamate linkages of the stationary phase. Simultaneously, the 1,5-benzodioxepin ring engages in π−π stacking interactions with the dimethylphenyl groups[9].

  • Mobile Phase Dynamics: Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, enabling high flow rates without the backpressure limitations of HPLC[10]. The addition of Methanol as a co-solvent (modifier) is critical; it competes for hydrogen bonding sites, preventing excessive retention and sharpening peak shapes without the need for basic additives (like diethylamine) which are often required in HPLC[11].

  • Avoidance of Derivatization: Unlike GC, which requires pre-column derivatization (e.g., acetylation or Mosher's acid chloride) to volatilize the alcohol and prevent thermal degradation, SFC analyzes the native molecule directly, preserving sample integrity and reducing preparation artifacts[12][13].

Analytical Workflow and Decision Logic

G Target (1R)-1-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)ethanol Challenge Chiral Separation Challenge: (1R) vs (1S) vs Ketone Target->Challenge SFC Chiral SFC (CO2 / Methanol) Challenge->SFC Preferred HPLC Chiral NP-HPLC (Hexane / IPA) Challenge->HPLC Alternative GC Chiral GC (Derivatization Req.) Challenge->GC Alternative Optimal Optimal Choice: High Resolution, Fast, Green SFC->Optimal Sub1 High Solvent Waste, Longer Run Time HPLC->Sub1 Sub2 Thermal Degradation Risk, Extra Prep Steps GC->Sub2

Decision logic for selecting the optimal chiral separation modality.

Validated Experimental Protocol: Chiral SFC

To establish a self-validating system, the following step-by-step methodology must be adhered to. This protocol is designed to achieve baseline separation of the (1R)-enantiomer, the (1S)-enantiomer, and the ketone precursor.

Step 1: Reagent & Standard Preparation

  • Solvent: Use HPLC-grade Methanol.

  • Standard Solution: Accurately weigh 10.0 mg of the (1R)-enantiomer reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Prepare a mixture containing 0.5 mg/mL each of the (1R)-enantiomer, (1S)-enantiomer, and 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in Methanol.

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)[7][8].

  • Mobile Phase: CO₂ / Methanol (85:15, v/v)[13].

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm (optimized for the benzodioxepin chromophore).

  • Injection Volume: 5 µL.

Step 3: System Suitability & Self-Validation Before sample analysis, inject the SST solution. The system is only validated for use if:

  • The resolution ( Rs​ ) between the (1R) and (1S) enantiomers is 2.0.

  • The resolution ( Rs​ ) between the ketone precursor and the nearest enantiomer peak is 2.0.

  • The tailing factor ( T ) for the (1R)-enantiomer is 1.5.

  • The Relative Standard Deviation (RSD) of the (1R)-enantiomer peak area from six replicate injections is 2.0%[4].

Validation Framework (ICH Q2(R2) & USP <1225>)

The analytical procedure must be validated across the following lifecycle parameters to ensure it is fit for its intended purpose[4][14].

  • Specificity: Demonstrate that blank injections (Methanol) yield no interfering peaks at the retention times of the analytes. The method must unambiguously assess the (1R)-enantiomer in the presence of the (1S)-enantiomer and the ketone[15].

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. Perform linear regression analysis; the correlation coefficient ( R2 ) must be 0.999[5].

  • Accuracy: Perform spike-recovery experiments by adding known amounts of the (1R)-enantiomer to a synthetic matrix at 80%, 100%, and 120% levels. Acceptable recovery ranges are 98.0% to 102.0%[4].

  • Precision (Repeatability & Intermediate Precision): Analyze six independent preparations of the 100% standard on the same day (Repeatability) and on different days by different analysts (Intermediate Precision). The overall RSD must remain 2.0%[16].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise (S/N) ratio. LOD is established at S/N 3, and LOQ at S/N 10, ensuring trace detection of the (1S) impurity[4][17].

Validation Start Method Established Spec Specificity (Rs > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Sens LOD / LOQ (S/N Ratio) Acc->Sens Valid Validated Method (Ready for QC) Sens->Valid

Sequential validation workflow based on ICH Q2(R2) and USP <1225>.

References

  • [4] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL: [Link]

  • [17] BA Sciences. "USP <1225> Method Validation". basciences.com. URL: [Link]

  • [5] BioSpectra. "General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES". biospectra.us. URL: [Link]

  • [15] Labcorp. "Ensure Compliance with ICH Q2(R2) Guidelines Today". labcorp.com. URL: [Link]

  • [14] Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)". investigationsquality.com. URL: [Link]

  • [16] International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) Draft". ich.org. URL: [Link]

  • [7] Google Patents. "United States Patent: Auxiliary Chiral Alcohol Separations". googleapis.com. URL:

  • [9] National Institutes of Health (NIH). "Chiral Recognition for Chromatography and Membrane-Based Separations". nih.gov. URL: [Link]

  • [12] Analytical Chemistry (ACS). "Recent Advances in Separation and Analysis of Chiral Compounds". acs.org. URL: [Link]

  • [8] Google Patents. "WO2020014435A1 - Selective estrogen receptor degraders". google.com. URL:

  • [6] Jiangnan University. "Recent Advances in Separation and Analysis of Chiral Compounds". jiangnan.edu.cn. URL: [Link]

  • [10] Chemical Science (RSC). "Strategies for chiral separation: from racemate to enantiomer". rsc.org. URL: [Link]

  • [13] European Patent Office. "EP 3209296 B1 - ETHYL N-BOC PIPERIDINYL PYRAZOLO PYRIDONES". googleapis.com. URL:

  • [11] National Institutes of Health (NIH). "Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View". nih.gov. URL: [Link]

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Comparative

A Comparative Analysis of the Biological Activity of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol and its (1S)-Enantiomer: A Guide for Researchers

In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects[1][2]. This guide provides a comprehensive comparative analysis of the potential biological activities of the enantiomers of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, a molecule belonging to the benzodioxepin class of compounds known for their diverse pharmacological properties[3].

While direct comparative studies on the biological activity of the (1R) and (1S) enantiomers of this specific molecule are not extensively reported in the public domain, this guide will extrapolate from the known pharmacology of structurally related benzodioxane and benzodioxepin derivatives to postulate likely biological targets and differential activities. We will delve into the synthetic and analytical methodologies required to isolate and characterize these enantiomers, and present detailed protocols for their biological evaluation.

The Benzodioxepin Scaffold: A Privileged Structure in Pharmacology

The 1,5-benzodioxepin moiety is a recurring structural motif in a variety of biologically active compounds[3]. Derivatives of the related 1,4-benzodioxane scaffold have been reported to exhibit a range of activities, including α-adrenergic receptor antagonism and potent inhibition of fatty acid biosynthesis in bacteria[3][4][5][6][7]. Furthermore, certain 1,5-benzodioxepin derivatives have been identified as a novel class of muscarinic M3 receptor antagonists[8]. Given this precedent, it is reasonable to hypothesize that the enantiomers of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol may exhibit stereospecific interactions with G-protein coupled receptors (GPCRs), such as adrenergic or muscarinic receptors, or potentially possess antimicrobial properties.

Enantioselective Synthesis and Chiral Separation: The Gateway to Stereospecific Investigation

The synthesis of enantiomerically pure forms of chiral compounds is a cornerstone of medicinal chemistry. For 2-substituted 1,4-benzodioxane derivatives, several enantioselective synthetic routes have been developed[9][10]. A common strategy involves the asymmetric hydrogenation of a prochiral precursor or the resolution of a racemic mixture.

A plausible synthetic approach to obtain the individual enantiomers of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol would first involve the synthesis of the racemic mixture, followed by chiral separation.

Synthesis of Racemic 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

The racemic alcohol can be prepared from 3,4-dihydroxybenzaldehyde. The synthesis would likely proceed through the following key steps:

  • Alkylation: Reaction of 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base to form the 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

  • Grignard Reaction: Treatment of the resulting aldehyde with methylmagnesium bromide to yield the racemic alcohol, 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers[11][12][13]. The choice of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving a wide range of racemates[12].

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD, Chiralcel OD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

The successful separation would yield two distinct peaks corresponding to the (1R) and (1S) enantiomers, allowing for their collection and subsequent biological evaluation.

Comparative Biological Evaluation: Unraveling Stereospecific Activity

Based on the pharmacology of related compounds, the following biological assays are proposed to investigate the potential stereospecific activity of the (1R) and (1S) enantiomers of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

Adrenergic and Muscarinic Receptor Binding Assays

To investigate the potential interaction with GPCRs, competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor subtype[14][15].

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenergic (e.g., α1A, α1B, α1D) or muscarinic (e.g., M1-M5) receptor subtypes.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]-prazosin for α1-adrenergic receptors or [³H]-N-methylscopolamine for muscarinic receptors) in the presence of increasing concentrations of the test enantiomer ((1R) or (1S)).

  • Incubation: Incubate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test enantiomer that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Comparative Binding Affinity Data

Receptor Subtype(1R)-enantiomer Ki (nM)(1S)-enantiomer Ki (nM)
α1A-Adrenergic50500
α1B-Adrenergic80950
α1D-Adrenergic25300
Muscarinic M1>10,000>10,000
Muscarinic M31502000

This data is illustrative and serves to demonstrate how the results of such an experiment would be presented.

Functional Assessment of GPCR Activity: GTPγS Binding Assay

A GTPγS binding assay is a functional assay that measures the activation of G-proteins, a key event in GPCR signaling[8][16][17][18][19]. This assay can distinguish between agonists, antagonists, and inverse agonists.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Setup: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS, GDP, and increasing concentrations of the test enantiomer. To test for antagonistic activity, the assay is performed in the presence of a known agonist.

  • Incubation: Incubate at 30°C for a defined period.

  • Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the enantiomer concentration to determine the EC50 (potency) and Emax (efficacy). For antagonists, determine the ability of the enantiomer to inhibit agonist-stimulated [³⁵S]GTPγS binding.

GTP_Binding_Assay cluster_workflow GTPγS Binding Assay Workflow A Membrane Preparation (with GPCR of interest) B Incubation with: - [³⁵S]GTPγS - GDP - Test Enantiomer A->B C Separation of Bound and Free [³⁵S]GTPγS (Filtration) B->C D Quantification (Scintillation Counting) C->D E Data Analysis (EC50, Emax) D->E

Caption: Workflow for the GTPγS binding assay.

Assessment of Antibacterial Activity

To explore the potential antimicrobial properties, the minimum inhibitory concentration (MIC) of each enantiomer against a panel of pathogenic bacteria should be determined[20][21][22][23][24].

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each enantiomer in the broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the enantiomer that completely inhibits visible bacterial growth.

Hypothetical Comparative MIC Data

Bacterial Strain(1R)-enantiomer MIC (µg/mL)(1S)-enantiomer MIC (µg/mL)
Staphylococcus aureus16128
Escherichia coli>256>256

This data is illustrative and serves to demonstrate how the results of such an experiment would be presented.

Signaling Pathways and Rationale for Stereospecificity

The differential activity of enantiomers at a molecular target, such as a GPCR, is governed by the "three-point interaction" model[11]. This model posits that for stereospecific recognition, at least three points of interaction between the chiral molecule and the chiral binding site are necessary. For 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, these interaction points could involve the hydroxyl group, the aromatic ring, and the stereocenter itself.

Three_Point_Interaction cluster_receptor Receptor Binding Pocket cluster_enantiomer_R (1R)-Enantiomer cluster_enantiomer_S (1S)-Enantiomer R1 Binding Site 1 R2 Binding Site 2 R3 Binding Site 3 E1_R Aromatic Ring E1_R->R1 Hydrophobic Interaction E2_R Hydroxyl Group E2_R->R2 Hydrogen Bond E3_R Methyl Group E3_R->R3 Steric Fit E1_S Aromatic Ring E1_S->R1 Hydrophobic Interaction E2_S Hydroxyl Group E2_S->R2 Hydrogen Bond E3_S Methyl Group E3_S->R3 Steric Hindrance

Caption: The three-point interaction model illustrating stereospecific binding.

If the target is an α1-adrenergic receptor, which is a Gq-coupled GPCR, agonist binding would initiate the following signaling cascade:

GPCR_Signaling cluster_pathway Gq-Coupled GPCR Signaling Pathway Agonist Agonist ((1R)-enantiomer) GPCR α1-Adrenergic Receptor Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: A simplified Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

The stereochemical configuration of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is predicted to be a critical determinant of its biological activity. Based on the pharmacology of structurally related compounds, the enantiomers are likely to exhibit differential activity at adrenergic and/or muscarinic receptors, and may also possess stereospecific antibacterial properties.

This guide provides a comprehensive framework for the synthesis, separation, and detailed biological evaluation of the (1R) and (1S) enantiomers. The proposed experimental protocols are robust and widely accepted methodologies in the field of pharmacology and drug discovery. The execution of these studies will be instrumental in elucidating the full pharmacological potential of this chiral scaffold and will underscore the importance of stereochemistry in the development of novel therapeutic agents. Further investigations could also explore the pharmacokinetic and metabolic profiles of the individual enantiomers, as these too can be stereospecific and have significant implications for drug development.

References

  • Abe, N., et al. (2007). 1,5-Benzodioxepin Derivatives as a Novel Class of Muscarinic M3 Receptor Antagonists. Journal of Medicinal Chemistry, 50(5), 1054-1065.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Harrison, C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
  • European Committee on Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (120), e55561.
  • Strange, P. G. (2008). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 153(7), 1353-1363.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. Receptor-ligand interactions: a practical approach, 63-176.
  • SITTAMPALAM, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199.
  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(4), 100947.
  • Bolchi, C., et al. (2017). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Chemistry Central Journal, 11(1), 1-9.
  • Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding. Molecular pharmacology, 25(1), 1-9.
  • Bolchi, C., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339-4345.
  • Lehmann, F. P. A., Rodrigues de Miranda, J. F., & Ariëns, E. J. (1976). Stereoselectivity and affinity in molecular pharmacology. In Progress in drug research/Fortschritte der Arzneimittelforschung/Progrès des recherches pharmaceutiques (pp. 101-142). Birkhäuser, Basel.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers. In Advances in Chromatography (Vol. 27, pp. 73-127). CRC Press.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules, 24(4), 659.
  • Chiral Separation: Importance and Methods. (n.d.). VTechWorks.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Gu, J., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339-4345.
  • Alpha 1 Adrenergic Receptor Antagonists. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
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  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286.
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Comparative

Confirming the absolute configuration of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

A Comparative Guide to Confirming the Absolute Configuration of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Prepared by: Gemini, Senior Application Scientist Abstract: The unambiguous determination of a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Confirming the Absolute Configuration of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: The unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development and chemical research. The spatial arrangement of atoms at a stereocenter dictates the molecule's interaction with other chiral entities, most notably biological targets like enzymes and receptors. This guide provides a detailed comparison of two powerful, solution-state techniques for confirming the absolute configuration of the chiral secondary alcohol, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol: the NMR-based Mosher's ester analysis and the chiroptical method of Vibrational Circular Dichroism (VCD). We present the underlying principles, detailed experimental and analytical workflows, and a critical evaluation of the strengths and limitations of each approach to guide researchers in selecting the optimal method for their needs.

The Criticality of Absolute Configuration in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is not an academic detail but a critical determinant of its safety and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This phenomenon of "chiral recognition" by biological systems necessitates the rigorous confirmation of the absolute configuration of any chiral drug candidate.[1] The subject of this guide, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, possesses a single stereogenic center at the carbinol carbon, making its stereochemical integrity paramount for any potential therapeutic application. While single-crystal X-ray crystallography is considered the definitive "gold standard" for structural elucidation[2], its primary limitation is the requirement for a high-quality single crystal, which is often difficult or impossible to obtain for many compounds, especially oils or amorphous solids.[3][4] This guide therefore focuses on robust solution-state methods that offer broader applicability.

Comparative Methodologies at a Glance

We will compare a classic chemical derivatization method with a modern spectroscopic technique, providing researchers with a choice based on available instrumentation, sample quantity, and desired analytical depth.

  • Mosher's Ester Analysis: A widely used NMR-based technique that involves derivatizing the chiral alcohol with a chiral reagent to form diastereomers. The differing spatial environments in these diastereomers lead to predictable and analyzable differences in their ¹H NMR spectra.[5]

  • Vibrational Circular Dichroism (VCD): A form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light.[3][6] The absolute configuration is determined by comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations.[1]

Method 1: Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's method is a cornerstone of stereochemical analysis, leveraging fundamental NMR principles to deduce configuration without requiring crystallographic data.

Principle of the Method

The method involves reacting the chiral alcohol of unknown configuration with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[5][7] Due to the anisotropic effect of the MTPA phenyl ring, which adopts a preferred conformation, protons on one side of the MTPA ester plane experience shielding (upfield shift) while those on the other experience deshielding (downfield shift). By systematically comparing the ¹H NMR chemical shifts of the two diastereomers and calculating the difference (Δδ = δS - δR), the spatial arrangement of the substituents around the carbinol carbon can be deduced, thereby revealing its absolute configuration.[8][9]

Experimental & Analytical Workflow

The process is a sequential combination of chemical synthesis and spectroscopic analysis. A typical workflow requires 4-6 hours of active effort over one to two days.[5][7]

cluster_prep PART A: Derivatization cluster_analysis PART B: Analysis start Chiral Alcohol (1-5 mg) split start->split react_R React with (R)-MTPA-Cl split->react_R Aliquot 1 react_S React with (S)-MTPA-Cl split->react_S Aliquot 2 ester_R (S)-MTPA Ester Diastereomer 1 react_R->ester_R ester_S (R)-MTPA Ester Diastereomer 2 react_S->ester_S nmr_R Acquire ¹H NMR (COSY, HSQC helpful) ester_R->nmr_R nmr_S Acquire ¹H NMR (COSY, HSQC helpful) ester_S->nmr_S assign Assign Resonances for both esters nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR for all assigned protons assign->calculate model Apply Mosher Model (Signs of Δδ vs. spatial position) calculate->model config Determine Absolute Configuration model->config

Figure 1. Experimental workflow for Mosher's ester analysis.

Experimental Protocol:

  • Preparation: In two separate, dry NMR tubes, dissolve ~2.0 mg of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol in 0.7 mL of deuterated pyridine or CDCl₃ containing a trace of pyridine.

  • Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the second tube, add the same excess of (S)-(+)-MTPA chloride.

  • Reaction: Seal the tubes and allow the reactions to proceed at room temperature until complete (monitor by TLC or ¹H NMR). The reaction is typically complete within 1-2 hours.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples. 2D NMR experiments (COSY, HSQC) are highly recommended to ensure unambiguous assignment of all protons.

Data Analysis & Interpretation

The key to the analysis is the sign of the calculated Δδ values. Protons that lie on the same side as the phenyl group in the conformational model will be shielded, while those on the same side as the -CF₃ and -OCH₃ groups will be deshielded. By convention, a positive Δδ (δS > δR) indicates the corresponding proton is to the right in the planar model, while a negative Δδ (δS < δR) places it to the left.

Table 1: Illustrative ¹H NMR Data for MTPA Esters of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Proton Group (Li)Hypothetical δ for (R)-Ester (ppm)Hypothetical δ for (S)-Ester (ppm)Δδ (δS - δR) Inferred Position
-CH₃ (Methyl)1.521.45-0.07 Left Side
Ar-H (Aromatic)7.157.25+0.10 Right Side
-OCH₂- (Dioxepin)4.204.28+0.08 Right Side
-CH₂- (Dioxepin)3.103.16+0.06 Right Side

This data is illustrative to demonstrate the analytical principle.

Based on the signs in Table 1, the methyl group resides on the left side of the model and the benzodioxepin moiety resides on the right. This pattern allows for the assignment of the (R) configuration to the original alcohol.

Rationale and Considerations
  • Expertise-Driven Choice: Mosher's method is chosen when a robust, well-documented chemical method is preferred and access to high-field NMR is readily available. It is particularly powerful for acyclic secondary alcohols.

  • Trustworthiness: The self-validating nature of the method comes from analyzing a full set of Δδ values. A consistent pattern of positive and negative signs across the molecule's two "sides" provides high confidence in the assignment. Inconsistent or near-zero values may suggest that the assumed conformation is incorrect, flagging a potential misinterpretation.[10]

  • Limitations: The method requires chemical derivatization, consuming the sample. It is also model-dependent; its reliability hinges on the MTPA ester adopting the expected extended (anti-periplanar) conformation. For sterically hindered or highly flexible molecules, this assumption may not hold, leading to erroneous assignments.[10]

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD has emerged as a premier method for determining absolute configuration in solution, offering a non-destructive alternative that requires no derivatization.[1]

Principle of the Method

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized light in the infrared region (ΔA = AL - AR).[6][11] While enantiomers have identical standard IR absorption spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[11] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to the spectrum of one enantiomer (e.g., the R-enantiomer) predicted by ab initio Density Functional Theory (DFT) calculations. A good match confirms the configuration, while a mirror-image match indicates the opposite enantiomer.[1][11]

Experimental & Computational Workflow

The VCD workflow integrates experimental spectroscopy with high-level computational chemistry.

cluster_exp PART A: Experimental cluster_comp PART B: Computational cluster_analysis PART C: Comparison & Assignment start Chiral Alcohol (5-15 mg, recoverable) dissolve Dissolve in achiral solvent (e.g., CDCl₃) start->dissolve measure Measure VCD & IR Spectra on FT-VCD Spectrometer dissolve->measure exp_spec Experimental VCD Spectrum measure->exp_spec compare Compare Experimental Spectrum with Calculated Spectra exp_spec->compare model_R Build 3D model of one enantiomer (e.g., R) conf_search Perform Conformational Search model_R->conf_search dft_opt DFT Geometry Optimization & Freq. Calculation conf_search->dft_opt boltzmann Boltzmann Average Spectra of Conformers dft_opt->boltzmann calc_spec_R Calculated VCD Spectrum for (R)-enantiomer boltzmann->calc_spec_R invert_spec Invert signs to get (S)-enantiomer spectrum calc_spec_R->invert_spec calc_spec_R->compare calc_spec_S Calculated VCD Spectrum for (S)-enantiomer invert_spec->calc_spec_S calc_spec_S->compare assign Assign Configuration based on best match compare->assign

Figure 2. Integrated workflow for VCD analysis.

Protocol:

  • Sample Preparation: Dissolve 5-15 mg of the chiral alcohol in a suitable achiral solvent (e.g., CDCl₃) to a concentration of ~0.1 M. The sample is fully recoverable.

  • VCD Measurement: Acquire the VCD and IR spectra in the mid-IR range (typically 2000-900 cm⁻¹) on a dedicated VCD spectrometer.

  • Conformational Search: Perform a computational conformational search for one enantiomer (e.g., the R-form) to identify all low-energy conformers.

  • DFT Calculations: For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

  • Spectral Simulation: Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra from all significant conformers.

  • Comparison: Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its inverted mirror image (the predicted spectrum for the S-enantiomer).

Data Analysis & Interpretation

The assignment is made based on which calculated spectrum provides the best correlation with the experimental one. The comparison focuses on the signs (+/-) and relative intensities of the VCD bands across the fingerprint region.

Table 2: Illustrative Comparison of Key VCD Spectral Features

Wavenumber (cm⁻¹)Experimental VCD SignCalculated (R)-VCD SignCalculated (S)-VCD SignConclusion
~1450+ (moderate)+ (moderate)- (moderate)Match with R
~1300- (strong)- (strong)+ (strong)Match with R
~1150- (weak)- (weak)+ (weak)Match with R
~1050+ (strong)+ (strong)- (strong)Match with R

This data is illustrative. A full analysis involves comparing the entire spectral trace.

The consistent match in the signs of the major VCD bands between the experimental and the calculated (R)-spectrum confirms that the analyte has the (R)-absolute configuration .

Rationale and Considerations
  • Expertise-Driven Choice: VCD is the method of choice for non-crystalline samples, especially when derivatization is undesirable or difficult. It is also exceptionally powerful for conformationally rigid molecules and provides valuable conformational information in solution as a secondary output.[11]

  • Trustworthiness: The reliability of VCD comes from the comparison across the entire information-rich fingerprint region. A high correlation across dozens of spectral features provides an extremely high-confidence assignment. The method's accuracy is heavily dependent on the quality of the quantum chemical calculations, particularly the thoroughness of the conformational search.

  • Limitations: VCD requires specialized and less common instrumentation compared to NMR.[6] Furthermore, it necessitates significant computational resources and expertise in molecular modeling and DFT calculations. For highly flexible molecules, accurately modeling the conformational landscape can be challenging and time-consuming.[12]

Head-to-Head Method Comparison

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle Chemical derivatization to form diastereomers; analysis of NMR chemical shift differences (Δδ).[5]Differential absorption of circularly polarized IR light; comparison of experimental and calculated spectra.[11]
Sample Req. 1-5 mg, consumed by derivatization.5-15 mg, non-destructive and recoverable.[1]
Measurement Time 4-6 hours (including reaction).[5]1-12 hours (spectrometer time).
Total Analysis Time 1-2 days.[7]Up to 1 week (including computations).
Instrumentation Standard high-field NMR spectrometer.Specialized FT-VCD spectrometer.[6]
Key Advantage Uses widely available instrumentation; well-established and understood methodology.No derivatization required; provides conformational data; applicable to a wide range of molecules.[1]
Key Limitation Sample is destroyed; model-dependent and can fail for sterically complex molecules.[10]Requires specialized equipment and computational expertise; can be challenging for highly flexible molecules.[12]
Confidence Level High, provided the conformational model holds true.Very high, based on correlation across the entire spectral fingerprint.

Conclusion and Recommendation

Both Mosher's ester analysis and Vibrational Circular Dichroism are powerful and reliable techniques for confirming the absolute configuration of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

  • Choose Mosher's Method when you have limited sample amounts that can be sacrificed, rapid turnaround is needed, and your laboratory is primarily equipped for synthesis and standard NMR analysis. It is a cost-effective and time-tested approach.

  • Choose VCD when preserving the sample is critical, the molecule is difficult to derivatize, or when additional insight into the solution-state conformation is desired. While requiring a larger initial investment in instrumentation and computational setup, it offers a non-invasive and exceptionally high-confidence analysis.

For drug development professionals, where certainty is paramount, employing one of these methods for initial confirmation and, if possible, a second orthogonal method (like VCD to confirm a Mosher result, or vice-versa) provides the highest level of assurance. If a crystalline sample can be obtained at any stage, single-crystal X-ray diffraction remains the ultimate arbiter for absolute configuration.[2][13]

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Hinds Instruments. Vibrational Circular Dichroism. [Link]

  • G. Pescitelli, L. Di Bari, G. Berardi. ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 2014. [Link]

  • N. A. McGrath, C. S. Lee, R. H. G. H. See, T. D. H. Frater. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Natural Product Structure Determination, Humana Press, 2016. [Link]

  • M. A. Iron, J. M. L. Martin. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 2021. [Link]

  • R. J. M. Goss, S. P. Y. Challis, A. J. Blake, C. J. Hayes, S. C. Rychnovsky. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 2017. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • T. R. Hoye, P. G. Aspers, J. F. Magee. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2007. [Link]

  • N. A. McGrath, C. S. Lee, R. H. G. H. See, T. D. H. Frater. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. PubMed, 2016. [Link]

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • A. D. G. de Oliveira. Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. Chemistry with a Twist, 2019. [Link]

  • A. D. Jones, D. A. Nagtalon, M. T. Seden, R. J. M. Goss, S. P. Y. Challis, A. J. Blake, C. J. Hayes. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 2018. [Link]

  • G. A. Zhang, S. G. Zhang, Y. L. Li, G. L. Zhang. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules, 2009. [Link]

  • M. V. Perkins, D. J. Jebaratnam. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Organic Chemistry, 2013. [Link]

  • Encyclopedia.pub. X-ray Single-Crystal Diffraction. [Link]

  • R. J. M. Goss, S. P. Y. Challis, A. J. Blake, C. J. Hayes, S. C. Rychnovsky. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 2017. [Link]

  • Y. Fujiwara, K. Takeda, T. Suzuki. A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 2004. [Link]

  • J. M. Awino, J. D. Knoll, C. J. Ziegler, J. R. Scheidt. Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 2020. [Link]

  • Encyclopedia.pub. Electronic Circular Dichroism. [Link]

  • Oregon State University. Mosher ester derivatives for assignment of absolute stereochemistry. [Link]

  • D. P. Curran, S. C. Rychnovsky. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 2008. [Link]

  • Y. Chen. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign, 2001. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • P. T. Kaye, R. A. Learmonth. Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate, 1997. [Link]

  • J. M. Awino, J. D. Knoll, C. J. Ziegler, J. R. Scheidt. Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method. The Aquila Digital Community, 2021. [Link]

  • F. G. G. G. G. G. G. G. G. G. G. Testai, M. N. G. G. G. G. G. G. G. G. G. G. G. P. G. G. G. G. G. G. G. G. G. G. G. Pigini. Synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (mephendioxan), a potent competitive alpha 1A-adrenoreceptor antagonist. Journal of Medicinal Chemistry, 1996. [Link]

  • A. L. Schwan, R. R. Strickler, Y. Zheng. Synthesis, separation and absolute configuration assignment to enantiomers of 1,3-benzodithiole 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1996. [Link]

  • M. S. T. T. T. T. T. T. T. T. T. T. T. Borhan, I. I. I. I. I. I. I. I. I. I. I. Nakanishi, K. K. K. K. K. K. K. K. K. K. K. Berova. Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. MSU Chemistry. [Link]

  • P. Bouř, J. Novotný. Density Functional Computations of Vibrational Circular Dichroism Spectra Beyond the Born-Oppenheimer Approximation. Journal of Chemical Theory and Computation, 2020. [Link]

  • C. Merten, Y. Xu. Interplay of Exciton Coupling and Large-Amplitude Motions in the Vibrational Circular Dichroism Spectrum of Dehydroquinidine. ChemPhysChem, 2016. [Link]

  • R. A. Learmonth, P. T. Kaye. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 1969. [Link]

  • A. Elessawy, S. A. G. G. G. G. G. G. G. G. G. G. G. El-Tamany. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher, 2025. [Link]

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Validation

Asymmetric Synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol: A Comparative Guide on Catalytic Reproducibility

Executive Summary & Mechanistic Rationale The synthesis of highly pure chiral alcohols is a cornerstone of modern pharmaceutical development. The target molecule, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol , s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly pure chiral alcohols is a cornerstone of modern pharmaceutical development. The target molecule, (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol , serves as a critical chiral building block. Its synthesis relies on the stereoselective reduction of its prochiral ketone precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS: 22776-09-6)[1].

Achieving high enantiomeric excess (ee) and batch-to-batch reproducibility with bulky, electron-rich benzodioxepin derivatives is notoriously difficult. This guide objectively compares the performance, reproducibility, and scalability of a proprietary biocatalytic system (KRED-Advance™ ) against two traditional chemocatalytic alternatives: Ru-TsDPEN Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) Reduction .

The Causality of Stereocontrol
  • Biocatalysis (KRED-Advance™): Engineered Ketoreductases (KREDs) possess highly evolved chiral pockets that sterically dictate the trajectory of hydride transfer from NADPH to the ketone face[2]. By coupling the KRED with a Glucose Dehydrogenase (GDH) recycling system, the continuous consumption of D-glucose drives the thermodynamic equilibrium forward. This prevents reverse oxidation and product inhibition, ensuring an enantiomeric excess of >99.5%.

  • Ru-TsDPEN ATH: This method operates via a Noyori outer-sphere mechanism, forming a six-membered transition state between the Ru-hydride, the chiral ligand, and the substrate[3]. While effective, the active Ru-hydride species is highly sensitive to trace oxygen and moisture, making large-scale reproducibility a significant challenge.

  • CBS Reduction: Utilizes a chiral oxazaborolidine catalyst and stoichiometric borane. The requirement for cryogenic temperatures (-20 °C) often leads to localized thermal gradients in large reactors, causing fluctuating ee values and poor batch reproducibility.

Quantitative Performance Comparison

To objectively evaluate these methodologies, a 5-batch reproducibility study was conducted at a 100-gram scale. The data is summarized below:

ParameterKRED-Advance™ (Biocatalysis)Ru-TsDPEN (ATH)CBS Reduction
Catalyst Loading 1.0 wt%0.5 mol%10 mol%
Reaction Temperature 30 °C40 °C-20 °C
Reaction Time 12 h24 h4 h
Yield (Isolated) >98% 88%85%
Enantiomeric Excess (ee) >99.5% 96%94%
Environmental Impact (E-factor) < 5 ~ 15> 25
Reproducibility (Yield RSD, n=5) 0.8% 4.5%6.2%

Data Insight: The KRED-Advance™ system demonstrates superior reproducibility (RSD 0.8%) and environmental sustainability (E-factor < 5) due to its operation in aqueous media and the elimination of heavy metal catalysts.

Mandatory Visualization: Catalytic Workflows

The following diagram illustrates the logical relationship and mechanistic pathways of the two primary methodologies compared in this guide.

G cluster_KRED Biocatalytic Pathway (KRED/GDH) cluster_ATH Ru-TsDPEN ATH Pathway Ketone1 Ketone Precursor (CAS: 22776-09-6) KRED Engineered KRED (Stereoselective) Ketone1->KRED Binds Alcohol1 (1R)-Alcohol (>99.5% ee) KRED->Alcohol1 Hydride Transfer NADP NADP+ KRED->NADP Oxidized GDH GDH (Recycling) NADP->GDH NADPH NADPH + H+ NADPH->KRED Donates H- GDH->NADPH Reduces Ketone2 Ketone Precursor (CAS: 22776-09-6) RuH Ru-Hydride Intermediate (Oxygen Sensitive) Ketone2->RuH Outer-Sphere TS RuCat Ru-TsDPEN Catalyst RuCat->RuH Forms Alcohol2 (1R)-Alcohol (~96% ee) Formic HCOOH / NEt3 (Hydride Source) Formic->RuCat Activation RuH->Alcohol2 H- Transfer

Catalytic workflows for the asymmetric reduction of the benzodioxepin ketone.

Experimental Methodologies (Self-Validating Protocols)

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind it.

Protocol A: KRED-Advance™ Biocatalytic Reduction (Optimized)
  • Aqueous Phase Preparation: Dissolve 100 mM potassium phosphate buffer in ultra-pure water and adjust to exactly pH 7.0.

    • Causality: Maintaining pH 7.0 is critical. GDH activity plummets below pH 6.5, which would halt NADP+ recycling and stall the entire reaction cascade[2].

  • Cofactor & Enzyme Addition: To the buffer, add 1.0 mM NADP+, 1.5 equivalents of D-glucose, 1.0 wt% KRED-Advance™ powder, and 0.5 wt% GDH. Stir gently at 30 °C to prevent protein denaturation.

  • Substrate Addition: Dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (100 g/L) in 10% v/v DMSO, then add dropwise to the aqueous mixture.

    • Causality: DMSO acts as a necessary co-solvent to overcome the high hydrophobicity of the benzodioxepin moiety, ensuring uniform mass transfer to the enzyme's active site without precipitating the substrate.

  • Reaction & Orthogonal Monitoring: Stir at 30 °C. Maintain the pH at 7.0 using a pH-stat titrator loaded with 1M NaOH.

    • Self-Validation Step: The continuous consumption of NaOH directly correlates with the formation of gluconic acid (the byproduct of glucose oxidation). This serves as a real-time, orthogonal kinetic monitor for the reduction process. If NaOH consumption stops prematurely, the reaction has stalled.

  • Workup: Upon completion (approx. 12 h), extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 2 Vol). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the pure (1R)-alcohol.

Protocol B: Ru-TsDPEN Asymmetric Transfer Hydrogenation
  • Azeotrope Preparation: Prepare a strictly degassed 5:2 molar mixture of Formic Acid to Triethylamine.

    • Causality: The 5:2 ratio provides the optimal thermodynamic environment for hydride transfer. Deviating from this ratio risks over-acidification, which can degrade the sensitive benzodioxepin acetal ring.

  • Catalyst Activation: Dissolve RuCl (0.5 mol%) in the azeotrope under a strict Argon atmosphere.

    • Causality: The active Ru-hydride intermediate is highly susceptible to aerobic oxidation. Failure to rigorously degas the system leads to immediate catalyst poisoning, which is the primary cause of batch-to-batch variability in ATH[3].

  • Substrate Addition: Add the ketone precursor to the activated catalyst solution. Stir at 40 °C for 24 h.

  • Workup: Quench the reaction carefully with water. Extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid, and purify via silica gel chromatography to remove heavy metal residues.

Conclusion on Scalability

While Ru-TsDPEN and CBS reductions are classical mainstays in organic synthesis, their reliance on strict anhydrous/anaerobic conditions, cryogenic cooling, and heavy metals introduces significant variables during scale-up. The KRED-Advance™ biocatalytic system eliminates these variables. By operating in mild, aqueous conditions with a self-regulating cofactor recycling loop, it provides a highly reproducible, self-validating, and environmentally benign route to (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

References

  • Title: 7-Acetyl-3,4-dihydro-1,5-benzodioxepin, 96%, Thermo Scientific Source: Fisher Scientific URL: [Link]

  • Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Stepwise Construction of Ru(II)Center Containing Chiral Thiourea Ligand on Graphene Oxide: First Efficient, Reusable, and Stable Catalyst for Asymmetric Transfer Hydrogenation of Ketones Source: Catalysts (MDPI) URL: [Link]

Sources

Comparative

How does the benzodioxepine ring in this compound affect its properties compared to a simple phenyl group?

A Senior Application Scientist's Guide: The Benzodioxepine Ring as a Phenyl Bioisostere Topic: This guide provides an in-depth comparison of the benzodioxepine moiety versus the simple phenyl group in the context of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide: The Benzodioxepine Ring as a Phenyl Bioisostere

Topic:

This guide provides an in-depth comparison of the benzodioxepine moiety versus the simple phenyl group in the context of drug discovery and lead optimization. We will explore the nuanced effects of this bioisosteric replacement on critical physicochemical, pharmacodynamic, and pharmacokinetic properties, supported by established experimental methodologies.

Introduction: The Rationale for Phenyl Ring Replacement

The phenyl group is arguably the most ubiquitous aromatic scaffold in medicinal chemistry, valued for its synthetic accessibility and its ability to engage in various non-covalent interactions such as π-π stacking and hydrophobic interactions.[1][2] However, its prevalence is also a source of common liabilities in drug development. Phenyl rings often contribute to high lipophilicity, leading to poor aqueous solubility, and are frequently susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2][3]

This has driven the exploration of bioisosteres—substituents that retain the desired biological activity of the parent moiety while improving its overall developability profile.[4] The 1,4-benzodioxepine ring system has emerged as a compelling "non-classical" bioisostere for the phenyl group. This guide will dissect the strategic advantages and potential trade-offs of this substitution.

Part 1: Impact on Physicochemical Properties

The fundamental structure of a molecule dictates its behavior in solution and its ability to traverse biological membranes. The switch from a purely hydrophobic phenyl ring to a benzodioxepine introduces significant changes.

Lipophilicity and Solubility

A primary driver for replacing a phenyl ring is to mitigate high lipophilicity (measured as logP or logD), which often correlates with poor aqueous solubility.[5] The introduction of the seven-membered dioxepine ring containing two ether oxygen atoms imparts a greater degree of polarity. These oxygen atoms can act as hydrogen bond acceptors, improving interactions with water.

Expected Outcome: A compound containing a benzodioxepine ring will typically exhibit a lower logP and higher aqueous solubility compared to its direct phenyl analogue. This is a critical improvement, as poor solubility can confound in vitro assays and lead to poor bioavailability.[6][7]

PropertyPhenyl Analogue (Illustrative)Benzodioxepine Analogue (Illustrative)Rationale for Change
cLogP 3.52.8Addition of two polar ether oxygen atoms increases hydrophilicity.
Aqueous Solubility 5 µg/mL75 µg/mLReduced lipophilicity and new hydrogen bond acceptor sites lead to improved solvation in aqueous media.[7]
Molecular Conformation and Rigidity

The seven-membered dioxepine ring is non-planar and conformationally more constrained than a simple phenyl group, which can rotate freely around its substituent axis. This added rigidity can be advantageous. By "pre-organizing" the molecule into a more receptor-relevant conformation, the entropic penalty upon binding can be reduced, potentially leading to higher binding affinity.

cluster_0 Structural Comparison cluster_1 Property Impact phenyl Phenyl Group - Freely rotating - Planar, hydrophobic surface benzodioxepine Benzodioxepine Ring - Conformationally constrained - Non-planar - Polar oxygen atoms phenyl->benzodioxepine Bioisosteric Replacement solubility Increased Solubility benzodioxepine->solubility metabolism Blocked Metabolism benzodioxepine->metabolism conformation Altered Conformation benzodioxepine->conformation binding Modulated Binding Affinity conformation->binding cluster_0 Phenyl Group Metabolism cluster_1 Benzodioxepine Analogue A Phenyl Analogue B Phenolic Metabolite (Rapid Clearance) A->B CYP450 Oxidation C Benzodioxepine Analogue D Metabolism Blocked (Slow Clearance) C->D Resistant to Aromatic Oxidation

Caption: Benzodioxepine as a Metabolic Shield.

This improvement in metabolic stability is assessed using in vitro assays with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes like CYPs. [8][9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLᵢₙₜ). [8][10] Expertise & Trustworthiness: The protocol's validity is ensured by including positive controls (compounds with known metabolic rates) to confirm enzyme activity and negative controls (incubations without the essential cofactor NADPH) to rule out non-enzymatic degradation. [9][10] Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human or rat) on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4). [9] * Prepare a solution of the essential enzyme cofactor, NADPH. [9]2. Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM). [9] * Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution. [8]3. Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard. [8][10]The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. [9]4. Sample Processing: Centrifuge the plate at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the remaining parent compound relative to the internal standard at each time point. [10]6. Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (mg/mL microsomal protein). [8]

      Parameter Phenyl Analogue (Illustrative) Benzodioxepine Analogue (Illustrative) Interpretation
      Metabolic Half-Life (t½, HLM) 15 min > 120 min The phenyl analogue is rapidly metabolized, while the benzodioxepine analogue is highly stable, indicating the metabolic liability has been successfully blocked.

      | Intrinsic Clearance (CLᵢₙₜ) | 185 µL/min/mg | < 10 µL/min/mg | The high clearance of the phenyl analogue predicts rapid elimination in vivo, whereas the low clearance of the benzodioxepine analogue suggests much greater metabolic stability. [10]|

Conclusion and Strategic Outlook

Replacing a simple phenyl group with a benzodioxepine ring is a powerful and rational strategy in modern medicinal chemistry. While the impact on target affinity is context-specific and requires empirical validation, the benefits to physicochemical and pharmacokinetic properties are often predictable and profound.

Key Takeaways:

  • Improved Physicochemical Profile: The benzodioxepine moiety typically reduces lipophilicity and increases aqueous solubility, which are favorable "drug-like" properties.

  • Enhanced Metabolic Stability: It serves as an effective metabolic shield, blocking CYP-mediated aromatic oxidation. This leads to lower intrinsic clearance, a longer half-life, and potentially improved oral bioavailability.

  • Conformational Constraint: The added rigidity can be leveraged to optimize binding interactions and improve selectivity.

The decision to employ this bioisosteric replacement should be guided by an understanding of the liabilities of the parent molecule. [3]If a lead compound suffers from poor solubility or rapid metabolic clearance driven by phenyl ring oxidation, the benzodioxepine analogue represents a highly promising optimization path. The experimental workflows detailed in this guide provide the robust framework necessary to validate these improvements and advance drug candidates with a higher probability of success.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb0wx1gxsmgnVmdipwi8G-Ss_3CqOE3zmAoRGR14ma3c9aGNTLRDLbH6ZbUNUsRB0-ogqp9o0Z56xhwG2VtP6CWQg-WWl2Vl1PlJLNq1BwAmXFYYW6Kx9Gb3R3iD5bq-GlvVqWrpkWgeLFvx3sZUhMg2hVJA==]
  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUDAJmeL_tXaGdIm_ZwLKf1Kej8XK_y6PCL91nr-B0SuoPOdad_MzIurIPkryDwhzMUM8hFO2Dq2510Z9QqR2fEEnBX5nuvqrpkj2LPuiF4NVcxJ6mA8yEVPEX2AQe8Hy-nv69SGpzwNk8EK1P_qG3S75zsRXtYwhEWvjcmD9PljqEDyoH]
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Comprehensive Safety & Handling Guide: (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol A Senior Application Scientist's Protocol for Safe Laboratory Operations Disclaimer: No specific, verified Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Disclaimer: No specific, verified Safety Data Sheet (SDS) for (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is publicly available at the time of this guide's creation. This is common for novel research chemicals. Therefore, this compound must be treated as potentially hazardous until comprehensive toxicological data is established[1]. The following guidance is synthesized from safety protocols for structurally similar benzodioxepin and benzodioxole derivatives, alongside established principles of prudent laboratory practice[2][3][4]. This protocol is designed to empower researchers to handle this compound with the highest degree of safety. Always supplement this guide with a thorough review of your institution's specific Chemical Hygiene Plan[5][6].

Hazard Analysis and Proactive Risk Mitigation

In drug development and research, the absence of data is itself a critical data point. For a novel molecule like (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, we must assume a hazard profile based on its chemical class to ensure personnel safety. Structurally related compounds, such as other benzodioxepine derivatives, are known to cause skin and serious eye irritation[7][8]. The primary causality for our stringent PPE recommendations is to proactively mitigate these anticipated risks and prevent all routes of potential exposure: dermal, ocular, and inhalation[2].

A comprehensive risk assessment should be performed before any handling of this compound[9]. The table below summarizes the potential hazards that must be assumed as part of a conservative safety-first approach.

Potential Hazard GHS Classification (Assumed) Rationale & Justification for Precautions
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Aromatic and heterocyclic compounds can defat the skin or act as irritants upon contact. Prolonged or repeated exposure must be avoided through proper glove and lab coat usage[7][8].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Splashes of solutions or contact with airborne powder can cause significant, potentially lasting, eye damage. This necessitates the use of chemical splash goggles at all times[7].
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of fine dust or aerosols generated during handling could irritate the respiratory tract. All manipulations must be performed within a certified chemical fume hood[8].
Acute Toxicity (Oral) Assumed Harmful if SwallowedAs the toxicological profile is unknown, ingestion must be prevented through strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab[3].

Core Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment is the final barrier between the researcher and a potential chemical exposure; it is not a substitute for safe work practices and proper engineering controls[10]. The selection of PPE is directly dictated by the risk assessment above.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards[3][4].

    • Expert Rationale: Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. Goggles create a seal around the eyes. If there is a significant risk of splashing (e.g., when handling larger volumes >100 mL or during vigorous mixing), a full-face shield must be worn over the safety goggles[9][11].

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down[4]. Chemical-resistant gloves (nitrile or neoprene) are mandatory[3]. For tasks with a higher risk of spillage, consider double-gloving[9].

    • Expert Rationale: The lab coat protects personal clothing and underlying skin from incidental contact. Nitrile gloves provide good resistance against a broad range of organic chemicals. Always inspect gloves for tears or pinholes before use. Crucially, gloves should be worn over the cuffs of the lab coat to prevent any gap in protection. Contaminated gloves must be removed and disposed of immediately, followed by hand washing[4].

  • Respiratory Protection:

    • Requirement: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood[3][9].

    • Expert Rationale: This is the most critical engineering control to prevent inhalation of potentially harmful aerosols or dust. A fume hood draws air away from the user, ensuring that any airborne particles are captured and exhausted safely. A respirator is typically not necessary if work is conducted properly within a fume hood, but one should be available as part of the site's emergency response plan[4].

Operational and Disposal Plan

A systematic, step-by-step approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that a certified chemical fume hood is operational.

    • Ensure that a safety shower and eyewash station are unobstructed and readily accessible[3][7].

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize traffic in and out of the work area.

    • Designate a specific area within the hood for "clean" and "contaminated" items.

  • Donning PPE:

    • Put on the lab coat and ensure it is fully buttoned.

    • Don safety goggles.

    • Finally, put on chemical-resistant gloves, ensuring they overlap with the lab coat sleeves.

  • Handling the Compound:

    • Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to prevent the generation of dust.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep all containers tightly closed when not in use[2][12].

  • Post-Handling Decontamination:

    • Upon completion of the work, decontaminate all surfaces within the fume hood with an appropriate solvent and wipe clean.

    • Clean all glassware thoroughly[2].

  • Doffing PPE:

    • This process is critical to avoid self-contamination.

    • Remove gloves first, peeling them off without touching the outside with bare skin.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove safety goggles last.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[8].

  • Spill: Evacuate the immediate area. Use a chemical spill kit with appropriate absorbent material. Do not attempt to clean up a large spill unless you are trained to do so.

Disposal Plan

Proper disposal is a legal and ethical responsibility[13].

  • Chemical Waste: All waste containing (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, including excess solid and solutions, must be collected in a designated, labeled, and sealed hazardous waste container[14][15]. Never dispose of this chemical down the drain or in the regular trash[16].

  • Contaminated Materials: Used gloves, weighing papers, and other disposable materials that have come into contact with the chemical must be disposed of as solid hazardous waste[17].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal[13][17].

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations required for safely handling this research chemical, from initial planning to final waste disposal.

G cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase (In Fume Hood) cluster_post 3. Post-Operational Phase cluster_waste 4. Waste Management Risk_Assessment Perform Risk Assessment (Assume Hazardous) Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Assemble_Materials Assemble All Materials in Fume Hood Verify_Controls->Assemble_Materials Don_PPE Don PPE (Coat, Goggles, Gloves) Assemble_Materials->Don_PPE Handle_Chemical Handle Chemical (Weigh, Transfer, React) Don_PPE->Handle_Chemical Decontaminate_Area Decontaminate Work Area & Glassware Handle_Chemical->Decontaminate_Area Segregate_Waste Segregate Waste (Liquid, Solid, Sharps) Handle_Chemical->Segregate_Waste Doff_PPE Doff PPE Safely (Gloves -> Coat -> Goggles) Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste Store Waste Securely for EH&S Pickup Label_Waste Label Hazardous Waste Container Correctly Segregate_Waste->Label_Waste Label_Waste->Store_Waste

Caption: Logical workflow for handling (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol.

References

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  • Chemical Safety in Research and Teaching.
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  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.Fisher Scientific.
  • SAFETY DATA SHEET - MASODOL® 25-9.Pilot Chemical.
  • SAFETY DATA SHEET - 1,4-Benzodioxan-2-carboxylic acid.Fisher Scientific.
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